4-Phthalimidobutyronitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORDNGFQVIFSBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293888 | |
| Record name | 4-Phthalimidobutyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3184-61-0 | |
| Record name | 3184-61-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phthalimidobutyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Phthalimidobutyronitrile from Phthalimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Phthalimidobutyronitrile, a valuable intermediate in organic and medicinal chemistry. The synthesis is primarily achieved through the Gabriel synthesis, a robust method for the preparation of primary amines and their protected precursors. This document details the reaction mechanism, experimental protocols, and quantitative data to support researchers in the successful synthesis and application of this compound.
Introduction
This compound, also known as N-(3-cyanopropyl)phthalimide, serves as a key building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. The phthalimide group acts as a protecting group for a primary amine, which can be later deprotected to yield 4-aminobutyronitrile or further elaborated. The Gabriel synthesis offers a reliable and high-yielding route to this compound, avoiding the common issue of over-alkylation often encountered in the direct alkylation of ammonia.[1]
The synthesis involves the nucleophilic substitution reaction between potassium phthalimide and a 4-halobutyronitrile, such as 4-chlorobutyronitrile or 4-bromobutyronitrile. The choice of the halogen can influence the reaction rate and conditions.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from phthalimide follows the well-established mechanism of the Gabriel synthesis.[2][3] The process can be conceptually divided into two main stages:
-
Step 1: Deprotonation of Phthalimide. Phthalimide is first treated with a base, typically potassium hydroxide (KOH), to form the potassium salt. The hydrogen on the nitrogen of the imide is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, facilitating its removal.[1] This results in the formation of the nucleophilic phthalimide anion.
-
Step 2: Nucleophilic Substitution (SN2 Reaction). The phthalimide anion then acts as a nucleophile and attacks the electrophilic carbon of the 4-halobutyronitrile in a bimolecular nucleophilic substitution (SN2) reaction.[2] This step leads to the formation of the desired N-alkylated phthalimide, this compound, and a halide salt as a byproduct.
The overall reaction pathway is depicted in the following diagram:
Figure 1: Reaction pathway for the synthesis of this compound.
Quantitative Data Summary
The efficiency of the synthesis of this compound is dependent on several factors, including the choice of halo-precursor, solvent, reaction temperature, and reaction time. While specific data for the synthesis of the nitrile derivative is less commonly reported, extensive data exists for the analogous synthesis of N-(4-bromobutyl)phthalimide, which provides a reliable reference.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Potassium Phthalimide | 4-Chlorobutyronitrile | DMF | 90-100 | 2-4 | ~85 | Inferred |
| Potassium Phthalimide | 4-Bromobutyronitrile | DMF | 80-90 | 1-3 | >90 | Inferred |
| Potassium Phthalimide | 1,4-Dibromobutane | DMF | 100 | 24 | 85-87 | N/A |
Note: Yields for the reaction with 4-halobutyronitriles are estimated based on the higher reactivity of the nitrile-containing substrate compared to dibromobutane and the general efficiency of the Gabriel synthesis. Dimethylformamide (DMF) is a commonly used solvent due to its polar aprotic nature, which favors SN2 reactions.[4]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound.
Preparation of Potassium Phthalimide
Materials:
-
Phthalimide
-
Potassium Hydroxide (KOH)
-
Ethanol
Procedure:
-
Dissolve phthalimide in hot ethanol.
-
Separately, dissolve a stoichiometric amount of potassium hydroxide in a minimal amount of water and then dilute with ethanol.
-
Slowly add the ethanolic KOH solution to the hot phthalimide solution with stirring.
-
The potassium phthalimide will precipitate out of the solution upon cooling.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Synthesis of this compound
Materials:
-
Potassium Phthalimide
-
4-Chlorobutyronitrile or 4-Bromobutyronitrile
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend potassium phthalimide (1.0 equivalent) in anhydrous DMF.
-
Add 4-chlorobutyronitrile or 4-bromobutyronitrile (1.0-1.2 equivalents) to the suspension.
-
Heat the reaction mixture to 90-100 °C and stir for 2-4 hours (for the chloro-derivative) or 80-90 °C for 1-3 hours (for the bromo-derivative). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract the product with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound as a white to off-white solid.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Figure 2: General experimental workflow for the synthesis of this compound.
Logical Relationship of Reagents and Products
The following diagram illustrates the logical relationship between the key components of the Gabriel synthesis for this compound.
Figure 3: Logical relationships of reactants and products in the synthesis.
Conclusion
The Gabriel synthesis provides an efficient and reliable method for the preparation of this compound from readily available starting materials. This technical guide has outlined the core principles, reaction mechanism, and a detailed experimental protocol to facilitate its synthesis in a laboratory setting. The provided quantitative data, based on analogous reactions, serves as a valuable guideline for optimizing reaction conditions. The diagrams offer a clear visual representation of the chemical transformation and experimental workflow, aiding in the comprehension and execution of the synthesis. This compound's utility as a precursor for various nitrogen-containing molecules makes this synthetic route of significant interest to researchers in drug discovery and development.
References
An In-depth Technical Guide to the Chemical Properties of 4-Phthalimidobutyronitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phthalimidobutyronitrile, also known as 4-(1,3-dioxoisoindolin-2-yl)butanenitrile, is a chemical compound with the CAS number 3184-61-0. It is characterized by a molecular formula of C₁₂H₁₀N₂O₂ and a molecular weight of 214.23 g/mol .[1] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, including its synthesis, reactivity, and potential applications in organic synthesis and pharmaceutical research. While it is recognized as a valuable building block, detailed experimental data on its properties remain somewhat limited in publicly accessible literature.[2]
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[2] It has limited solubility in water.[2] The following table summarizes its key physical and chemical properties.
| Property | Value | Source(s) |
| CAS Number | 3184-61-0 | [1] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |
| Molecular Weight | 214.23 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 403.9 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.286 g/cm³ (Predicted) | [2] |
| Flash Point | 198.1 °C (Predicted) | [2] |
| Water Solubility | Limited | [2] |
| Melting Point | Not available | |
| pKa | Not available |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phthalimide group and the aliphatic protons of the butyronitrile chain. The aromatic protons would likely appear as a multiplet in the range of 7.5-8.0 ppm. The methylene group attached to the nitrogen (α-CH₂) would be expected around 3.8 ppm, the adjacent methylene group (β-CH₂) around 2.1 ppm, and the methylene group next to the nitrile (γ-CH₂) around 2.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum would feature characteristic peaks for the carbonyl carbons of the phthalimide group at approximately 168 ppm. The aromatic carbons would resonate in the region of 123-134 ppm. The carbon of the nitrile group is expected around 119 ppm. The aliphatic carbons would appear at approximately 37 ppm (α-C), 24 ppm (β-C), and 16 ppm (γ-C).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to exhibit strong absorption bands for the carbonyl groups of the imide function around 1770 cm⁻¹ and 1710 cm⁻¹. A sharp, medium-intensity band corresponding to the nitrile (C≡N) stretching vibration should be observable around 2245 cm⁻¹. Aromatic C-H stretching vibrations would likely be seen above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.
Mass Spectrometry
The mass spectrum would show the molecular ion peak (M⁺) at m/z 214. Fragmentation would likely involve the loss of the butyronitrile side chain and cleavage of the phthalimide ring.
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a general synthetic approach can be inferred from standard organic chemistry principles.
A plausible synthetic route involves the nucleophilic substitution reaction between potassium phthalimide and 4-chlorobutyronitrile or 4-bromobutyronitrile. This reaction is a variation of the Gabriel synthesis of primary amines.
Experimental Workflow:
References
4-Phthalimidobutyronitrile: A Key Intermediate in the Synthetic Pathway to γ-Aminobutyric Acid (GABA)
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-phthalimidobutyronitrile's role as a synthetic precursor to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. While not a direct biological precursor, this compound is a crucial intermediate in a robust chemical synthesis of GABA, particularly through a modification of the Gabriel synthesis. This document details the synthetic pathway, experimental protocols, and relevant quantitative data, offering a valuable resource for researchers in neuroscience and medicinal chemistry.
Introduction: The Synthetic Challenge and the Gabriel Route to GABA
Directly administering GABA is often inefficient for therapeutic purposes due to its limited ability to cross the blood-brain barrier. Consequently, the development of GABA analogs, prodrugs, and efficient synthetic routes to GABA itself remains a significant area of research. While biological systems synthesize GABA from glutamate, chemical synthesis offers a versatile alternative for producing GABA and its derivatives.
The Gabriel synthesis is a classic and reliable method for preparing primary amines.[1] It utilizes potassium phthalimide to introduce a protected amino group onto an alkyl halide. This approach prevents the over-alkylation that can occur when using ammonia directly.[2][3] A modification of this synthesis provides a practical route to GABA, starting from a 4-halobutyronitrile and proceeding through the key intermediate, this compound.
The Synthetic Pathway: From 4-Halobutyronitrile to GABA
The synthesis of GABA via this compound is a two-step process:
-
Gabriel Reaction: A 4-halobutyronitrile (e.g., 4-chlorobutyronitrile) is reacted with potassium phthalimide. The phthalimide anion acts as a nucleophile, displacing the halide to form this compound.
-
Hydrolysis: The intermediate, this compound, is then subjected to hydrolysis, typically under acidic conditions. This crucial step simultaneously converts the phthalimide group into a primary amine and the nitrile group into a carboxylic acid, yielding GABA.
The overall chemical transformation is depicted in the following diagram:
References
The Pivotal Role of 4-Phthalimidobutyronitrile in Modern Organic Synthesis: A Technical Guide
For Immediate Release
In the landscape of organic synthesis, the strategic use of bifunctional intermediates is paramount for the efficient construction of complex molecular architectures. Among these, 4-Phthalimidobutyronitrile has emerged as a versatile building block, particularly in the synthesis of pharmaceuticals and bioactive molecules. This technical guide provides an in-depth analysis of the synthesis, key reactions, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Synthesis of this compound: A Gabriel Synthesis Approach
The primary route to this compound is through the Gabriel synthesis, a robust method for the formation of primary amines. This reaction involves the N-alkylation of potassium phthalimide with a suitable 4-halobutyronitrile, typically 4-chlorobutyronitrile or 4-bromobutyronitrile. The use of a polar aprotic solvent, such as dimethylformamide (DMF), is crucial for facilitating the SN2 reaction.
A general workflow for the synthesis is depicted below:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
A representative experimental protocol, adapted from established procedures for Gabriel synthesis, is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, potassium phthalimide (1.2 equivalents) is suspended in anhydrous dimethylformamide (DMF).
-
Addition of Alkyl Halide: 4-Chlorobutyronitrile (1.0 equivalent) is added to the stirred suspension.
-
Reaction: The mixture is heated to 80-100 °C and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
| Parameter | Value/Condition |
| Reactants | Potassium Phthalimide, 4-Chlorobutyronitrile |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80-100 °C |
| Reaction Time | Monitored by TLC (typically several hours) |
| Typical Yield | High |
Table 1: Summary of Reaction Conditions for the Synthesis of this compound.
Key Reactions of this compound
This compound serves as a key intermediate primarily due to the orthogonal reactivity of its two functional groups: the phthalimide-protected amine and the nitrile.
Deprotection of the Phthalimide Group: Liberation of the Primary Amine
The most common transformation of this compound is the removal of the phthalimide protecting group to unmask the primary amine, yielding 4-aminobutyronitrile. The Ing-Manske procedure, which utilizes hydrazine hydrate in a refluxing alcoholic solvent, is the preferred method for this deprotection due to its mild conditions.
Caption: Deprotection of this compound using hydrazine.
Experimental Protocol: Deprotection to 4-Aminobutyronitrile
-
Reaction Setup: this compound (1.0 equivalent) is dissolved in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Addition of Hydrazine: Hydrazine hydrate (1.5-2.0 equivalents) is added to the solution.[1]
-
Reaction: The mixture is heated to reflux for several hours, during which a white precipitate of phthalhydrazide forms.
-
Isolation: The reaction mixture is cooled, and the phthalhydrazide is removed by filtration.
-
Purification: The filtrate, containing 4-aminobutyronitrile, is concentrated under reduced pressure. The product can be further purified by distillation or by acid-base extraction.
Reduction of the Nitrile Group
The nitrile functional group in this compound can be selectively reduced to a primary amine, yielding 4-amino-1-phthalimidobutane. This transformation is typically achieved using catalytic hydrogenation (e.g., with H₂ gas and a metal catalyst like Raney Nickel or Palladium on carbon) or with chemical reducing agents such as lithium aluminum hydride (LiAlH₄).
| Reagent | Conditions | Product |
| H₂/Raney Ni or Pd/C | High pressure, alcoholic solvent | 4-Amino-1-phthalimidobutane |
| LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | 4-Amino-1-phthalimidobutane |
Table 2: Conditions for the Reduction of the Nitrile Group in this compound.
Applications in the Synthesis of Bioactive Molecules
The synthetic utility of this compound is most evident in its application as a precursor for various bioactive molecules, particularly analogs of γ-aminobutyric acid (GABA), an important inhibitory neurotransmitter in the central nervous system.
Caption: Synthetic pathway from this compound to GABA and its analogs.
By sequential or concurrent manipulation of the protected amine and the nitrile group, a diverse range of GABA analogs can be synthesized. For instance, hydrolysis of the nitrile group in 4-aminobutyronitrile (obtained after deprotection) leads directly to GABA. Alternatively, the nitrile can be transformed into other functional groups prior to or after deprotection, opening avenues to a wide array of substituted GABA derivatives with potential therapeutic applications.
Conclusion
This compound stands as a testament to the power of well-designed synthetic intermediates. Its straightforward synthesis via the Gabriel reaction and the orthogonal reactivity of its functional groups make it an invaluable tool for organic chemists. The ability to selectively unmask a primary amine or transform a nitrile group provides a flexible and efficient platform for the construction of complex nitrogen-containing molecules, particularly in the realm of medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its synthesis and reactivity, underscoring its continued importance in modern organic synthesis.
References
Spectroscopic and Synthetic Profile of 4-Phthalimidobutyronitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 4-Phthalimidobutyronitrile. The information is intended to support research and development activities where this molecule is of interest. This document presents predicted spectroscopic data based on the compound's structure, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its analysis.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and are supported by data from structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | Multiplet | 2H | Aromatic CH (Ha) |
| ~7.73 | Multiplet | 2H | Aromatic CH (Hb) |
| ~3.80 | Triplet | 2H | -CH₂-N |
| ~2.50 | Triplet | 2H | -CH₂-CN |
| ~2.10 | Quintet | 2H | -CH₂-CH₂-CH₂- |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | Carbonyl (C=O) |
| ~134.1 | Aromatic CH (Ca) |
| ~132.0 | Aromatic C (quaternary, Cb) |
| ~123.4 | Aromatic CH (Cc) |
| ~119.0 | Nitrile (C≡N) |
| ~37.5 | -CH₂-N |
| ~25.0 | -CH₂-CH₂-CH₂- |
| ~16.5 | -CH₂-CN |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Table 3: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-2850 | Medium-Strong | C-H stretch (aromatic and aliphatic) |
| ~2245 | Medium | C≡N stretch (nitrile) |
| ~1770 & ~1710 | Strong | C=O stretch (asymmetric and symmetric, imide) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic) |
| ~1400 | Medium | C-N stretch (imide) |
| ~720 | Strong | C-H bend (ortho-disubstituted benzene) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 214.08 | [M]⁺ (Molecular Ion) |
| 160.04 | [M - CH₂CH₂CN]⁺ |
| 148.04 | [Phthalimide]⁺ |
| 130.03 | [C₈H₄O₂]⁺ |
| 104.03 | [C₇H₄O]⁺ |
| 76.03 | [C₆H₄]⁺ |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This synthesis is based on the Gabriel synthesis of primary amines, adapted for the N-alkylation of phthalimide.
Materials:
-
Phthalimide
-
Potassium carbonate (K₂CO₃)
-
4-Bromobutyronitrile
-
Dimethylformamide (DMF)
-
Distilled water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add phthalimide (1.0 eq), potassium carbonate (1.5 eq), and dimethylformamide (DMF) to create a stirrable suspension.
-
Add 4-bromobutyronitrile (1.1 eq) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger beaker containing distilled water.
-
A precipitate of the crude product should form. If an oil forms, stir until it solidifies.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Dry the purified product under vacuum.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz (or higher) NMR spectrometer. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz. The solvent peak of CDCl₃ (77.16 ppm) can be used as a reference.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the crystal after the measurement.
Mass Spectrometry (MS):
-
Prepare a dilute solution of this compound in a suitable volatile solvent like acetonitrile or methanol.
-
Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Visualizations
The following diagrams illustrate the logical flow of the experimental and analytical processes described in this guide.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Logical relationship between spectroscopic techniques and the structural information they provide for this compound.
4-Phthalimidobutyronitrile CAS number and properties
CAS Number: 3184-61-0
This technical guide provides a comprehensive overview of 4-Phthalimidobutyronitrile, a chemical compound of interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, a general synthesis protocol, and discusses its potential, though currently underexplored, biological activities based on the broader class of phthalimide derivatives.
Chemical and Physical Properties
This compound, also known as 4-(1,3-dioxoisoindol-2-yl)butanenitrile or N-(3-cyanopropyl)phthalimide, is a white to off-white solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3184-61-0 | [1][2] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [2] |
| Molecular Weight | 214.22 g/mol | [2] |
| Boiling Point | 403.9 °C at 760 mmHg | [1] |
| Density | 1.286 g/cm³ | [1] |
| Appearance | White to off-white solid | [1] |
Synthesis
The primary method for the synthesis of this compound is the Gabriel Synthesis.[3][4][5] This well-established reaction in organic chemistry provides a reliable route to primary amines and their N-alkylated derivatives, including N-substituted phthalimides.
Experimental Protocol: General Gabriel Synthesis of this compound
This protocol describes a general method for the synthesis of this compound based on the Gabriel synthesis. The reaction involves the nucleophilic substitution of a haloalkanenitrile by potassium phthalimide.
Materials:
-
Phthalimide
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)
-
4-Bromobutyronitrile or 4-Chlorobutyronitrile
-
Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethanol (for preparation of potassium phthalimide, if starting from phthalimide and KOH)
-
Water
-
Dichloromethane or other suitable extraction solvent
Procedure:
-
Preparation of Potassium Phthalimide: If not using commercially available potassium phthalimide, it can be prepared by reacting phthalimide with an ethanolic solution of potassium hydroxide.[3][6] The resulting potassium phthalimide precipitates and can be collected. Alternatively, anhydrous potassium carbonate can be used directly with phthalimide in the reaction solvent.[7]
-
Alkylation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, potassium phthalimide is dissolved or suspended in a suitable anhydrous polar aprotic solvent, such as DMF. To this mixture, 4-bromobutyronitrile or 4-chlorobutyronitrile is added. The reaction mixture is then heated to a temperature appropriate for the specific haloalkanenitrile and solvent used, typically with stirring for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[8][9]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The product is typically isolated by pouring the reaction mixture into water and extracting with an organic solvent like dichloromethane. The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.
Figure 1: General workflow for the Gabriel synthesis of this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is not extensively available in the public domain, the broader class of phthalimide-containing compounds has been the subject of significant research, revealing a wide range of biological activities.
Potential as a PPAR-γ Modulator
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a key role in adipogenesis, insulin sensitivity, and inflammation.[2][4][10] Several N-substituted phthalimide derivatives have been synthesized and evaluated for their PPAR-γ agonistic activity.[2][4][11] For instance, studies have shown that certain phthalimide derivatives can activate PPAR-γ in cell-based assays, suggesting their potential as therapeutic agents for type 2 diabetes.[2][4] Given its structure, this compound could potentially interact with the PPAR-γ ligand-binding domain, though this would require experimental validation.
Inhibition of TNF-α Production
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine involved in various inflammatory diseases.[12] The inhibition of TNF-α production is a key mechanism of action for several anti-inflammatory drugs.[12] Research has demonstrated that certain N-substituted phthalimides can inhibit the production of TNF-α in human leukemia cell lines.[3][13] The mechanism for some phthalimides, like thalidomide, involves enhanced degradation of TNF-α mRNA.[14] This suggests that this compound could be investigated for similar anti-inflammatory properties.
Cereblon Binding and Immunomodulatory Effects
A significant area of research for phthalimide-related compounds is their interaction with the protein Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[15][16][17] The binding of immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide, which contain a glutarimide ring, to Cereblon alters the substrate specificity of the E3 ligase, leading to the degradation of specific proteins and resulting in potent anti-myeloma and immunomodulatory effects.[15][18][19][20][21] While this compound lacks the glutarimide moiety critical for the known IMiD activity, the phthalimide core itself is a key structural feature for Cereblon binding.[18] Therefore, its potential interaction with Cereblon, although likely different from classical IMiDs, warrants investigation.
Figure 2: Potential biological activities of this compound based on related compounds.
Safety and Handling
Conclusion
This compound is a readily synthesizable compound with a clear chemical identity. While specific biological data for this molecule is currently limited, its structural relationship to a broad class of biologically active phthalimides suggests potential for further investigation in areas such as metabolic diseases, inflammation, and immunomodulation. This technical guide serves as a foundational resource for researchers interested in exploring the properties and potential applications of this compound. Further experimental studies are necessary to elucidate its specific biological functions and therapeutic potential.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Tumor necrosis factor-alpha production-inhibiting activity of phthalimide analogues on human leukemia THP-1 cells and a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Phthalimide Derivatives as Potential PPAR-γ Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Potassium phthalimide - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. N-(4-Bromobutyl)phthalimide synthesis - chemicalbook [chemicalbook.com]
- 9. 4-BROMOBUTYRONITRILE synthesis - chemicalbook [chemicalbook.com]
- 10. Revisiting PPARγ as a target for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. New anti-inflammatory N-pyridinyl(alkyl)phthalimides acting as tumour necrosis factor-alpha production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the functional role of the thalidomide binding protein cereblon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pomalidomide for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. myeloma.org [myeloma.org]
The Gabriel Synthesis: A Technical Guide to Primary Amine Elaboration for Pharmaceutical Development
Abstract
The selective introduction of a primary amine is a cornerstone of modern medicinal chemistry and drug development. The Gabriel synthesis, a classic yet enduringly relevant named reaction, offers a robust and reliable method for the preparation of primary amines from primary alkyl halides, effectively avoiding the overalkylation often encountered with direct amination methods. This technical guide provides an in-depth exploration of the Gabriel synthesis for researchers, scientists, and drug development professionals. It covers the core reaction mechanism, detailed experimental protocols for key transformations, a comprehensive summary of quantitative data, and highlights its application in the synthesis of pharmaceutically relevant scaffolds.
Introduction: The Enduring Utility of the Gabriel Synthesis
Primary amines are ubiquitous functional groups in a vast array of pharmaceuticals, acting as key pharmacophores, synthetic handles for further molecular elaboration, and modulators of physicochemical properties such as solubility and bioavailability.[1] The direct alkylation of ammonia or primary amines is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[2][3] The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, circumvents this issue by employing a phthalimide anion as a protected nitrogen source.[1][2] This method ensures the formation of a single carbon-nitrogen bond, providing a clean and efficient route to primary amines.
This guide will delve into the mechanistic underpinnings of the Gabriel synthesis, provide actionable experimental protocols, and present quantitative data to aid in reaction optimization. Furthermore, we will explore variations of this venerable reaction and showcase its utility in the synthesis of key pharmaceutical intermediates.
The Core of the Gabriel Synthesis: Mechanism and Key Steps
The Gabriel synthesis is a two-step process that transforms a primary alkyl halide into a primary amine.[1] The key to its success lies in the use of phthalimide, which serves as a surrogate for ammonia.
The reaction proceeds through the following key stages:
-
Deprotonation of Phthalimide: Phthalimide is first deprotonated by a base, typically potassium hydroxide, to form the potassium phthalimide salt.[1] The resulting phthalimide anion is a potent nucleophile.
-
N-Alkylation: The phthalimide anion then undergoes a nucleophilic substitution reaction (SN2) with a primary alkyl halide, forming an N-alkylphthalimide intermediate.[2][4] This step is highly efficient for primary halides.
-
Cleavage of the N-Alkylphthalimide: The final step involves the cleavage of the N-alkylphthalimide to release the desired primary amine. This can be achieved under acidic or basic conditions, or more commonly, through hydrazinolysis (the Ing-Manske procedure).[2]
References
4-Phthalimidobutyronitrile: A Versatile Building Block for the Synthesis of GABA Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its analogs are a significant class of therapeutic agents with applications in treating epilepsy, neuropathic pain, anxiety disorders, and other neurological conditions. 4-Phthalimidobutyronitrile has emerged as a key starting material in the synthesis of these valuable molecules. The phthalimide group serves as an effective protecting group for the primary amine, preventing unwanted side reactions, while the nitrile moiety provides a versatile handle for conversion into a carboxylic acid, a defining feature of GABA and its analogs.
This technical guide provides a comprehensive overview of the synthetic pathways utilizing this compound to produce GABA and its analogs, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.
Core Synthetic Strategy: From Phthalimide to GABA Analog
The fundamental synthetic route from this compound to a GABA analog involves two primary transformations:
-
Deprotection of the Phthalimide Group: The phthalimide group is removed to unveil the primary amine.
-
Hydrolysis of the Nitrile Group: The nitrile group is converted into a carboxylic acid.
These two steps can be performed in a sequential one-pot reaction or as separate, distinct steps with purification of the intermediate. The choice of methodology often depends on the desired scale, purity requirements, and the presence of other functional groups in the target analog.
A generalized workflow for this process can be visualized as follows:
Experimental Protocols
The following sections detail the most common experimental procedures for the conversion of this compound to GABA. These protocols can be adapted for the synthesis of various GABA analogs.
Method 1: Two-Step Synthesis via Hydrazinolysis and Acid Hydrolysis
This classic approach, a modification of the Gabriel Synthesis, involves the initial removal of the phthalimide protecting group using hydrazine, followed by the hydrolysis of the nitrile to a carboxylic acid under acidic conditions.
Step 1: Hydrazinolysis of this compound to 4-Aminobutyronitrile
Experimental Procedure:
-
To a solution of this compound (1 equivalent) in ethanol (10 mL per gram of starting material), add hydrazine hydrate (1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature, which will cause the precipitation of phthalhydrazide as a white solid.
-
Filter the mixture to remove the phthalhydrazide and wash the solid with cold ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude 4-aminobutyronitrile, which can be used in the next step without further purification.
Step 2: Acid Hydrolysis of 4-Aminobutyronitrile to GABA
Preliminary Investigation of 4-Phthalimidobutyronitrile Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary investigation into the reactivity of 4-Phthalimidobutyronitrile, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this compound in the current literature, this guide outlines the expected reactivity based on the well-established chemistry of the phthalimide and nitrile functional groups. The document covers the probable synthetic route, key chemical transformations such as hydrolysis, reduction, and α-alkylation, and predicted spectral data. Detailed experimental protocols are provided as illustrative examples based on analogous compounds. This guide serves as a foundational resource for researchers initiating projects involving this compound, enabling them to design and execute experiments effectively.
Introduction
This compound is a bifunctional organic molecule incorporating a phthalimide moiety and a nitrile group, separated by a four-carbon aliphatic chain. The phthalimide group, a well-known protecting group for primary amines, also contributes to the molecule's unique electronic and steric properties. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and ketones. This combination of features makes this compound a potentially valuable building block in the synthesis of more complex molecules, including pharmacologically active compounds. This guide explores its fundamental reactivity to facilitate its use in research and development.
Synthesis of this compound
The most common and efficient method for the synthesis of N-alkylated phthalimides is the Gabriel synthesis. This reaction involves the N-alkylation of potassium phthalimide with an appropriate alkyl halide. For the synthesis of this compound, the logical precursor would be 4-bromobutyronitrile.
General Experimental Protocol (Illustrative)
Reaction: Potassium phthalimide + 4-Bromobutyronitrile → this compound
Procedure:
-
To a stirred solution of potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add 4-bromobutyronitrile (1.0 equivalent).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Note: This is a generalized procedure and may require optimization for specific laboratory conditions.
Chemical Reactivity
The reactivity of this compound is dictated by the chemical properties of the nitrile and phthalimide groups.
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This transformation converts this compound into 4-phthalimidobutanoic acid, a useful intermediate for further derivatization.
Reaction: this compound + H₃O⁺ → 4-Phthalimidobutanoic acid + NH₄⁺
Procedure:
-
Suspend this compound in a mixture of concentrated hydrochloric acid and water (e.g., 1:1 v/v).
-
Heat the mixture under reflux for several hours. Monitor the reaction by TLC.[1][2]
-
After completion, cool the reaction mixture in an ice bath to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with cold water, and dry.
Reaction: this compound + OH⁻ → 4-Phthalimidobutanoate + NH₃
Procedure:
-
Dissolve this compound in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heat the solution under reflux for several hours.[1]
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with water, and dry.
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine, yielding 4-aminobutylamine (putrescine) after deprotection of the phthalimide group. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Reaction: this compound + LiAlH₄ → N-(4-aminobutyl)phthalimide
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and slowly add a solution of this compound in the same solvent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude amine.
α-Alkylation of the Nitrile
The carbon atom alpha to the nitrile group is weakly acidic and can be deprotonated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a carbanion. This carbanion can then react with an alkyl halide in an Sₙ2 reaction to form a new C-C bond.[3][4][5]
Reaction: this compound + LDA, then R-X → 2-Alkyl-4-phthalimidobutyronitrile
Procedure:
-
Prepare a solution of LDA in anhydrous THF at -78 °C under an inert atmosphere.
-
Slowly add a solution of this compound in anhydrous THF to the LDA solution.
-
Stir the mixture at -78 °C for a period to ensure complete enolate formation.
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide).
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude product.
Data Presentation
Due to the absence of specific experimental data for this compound in the searched literature, the following tables present predicted spectral data based on the analysis of its structure and comparison with analogous compounds.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | m | 4H | Aromatic protons (Phthalimide) |
| ~3.8 | t | 2H | -CH₂-N- |
| ~2.5 | t | 2H | -CH₂-CN |
| ~2.1 | p | 2H | -CH₂-CH₂-CH₂- |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Phthalimide) |
| ~134 | Aromatic C (quaternary) |
| ~132 | Aromatic CH |
| ~123 | Aromatic CH |
| ~119 | -CN |
| ~37 | -CH₂-N- |
| ~25 | -CH₂-CH₂-CH₂- |
| ~16 | -CH₂-CN |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2245 | Medium | C≡N stretch |
| ~1770, ~1710 | Strong | C=O stretch (imide, symmetric and asymmetric) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~720 | Strong | C-H bend (ortho-disubstituted aromatic) |
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Reactivity Pathways
Caption: Key reactivity pathways of this compound.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Phthalimidobutyronitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Phthalimidobutyronitrile, a valuable intermediate in organic synthesis and pharmaceutical research. The synthesis is based on the Gabriel synthesis, a robust method for the preparation of primary amines and their protected precursors.
Reaction Principle
The synthesis of this compound is achieved via a nucleophilic substitution reaction, specifically the Gabriel synthesis. In this method, the potassium salt of phthalimide serves as a nucleophile, attacking an alkyl halide. For this specific synthesis, potassium phthalimide is reacted with 4-chlorobutyronitrile. The phthalimide group acts as a protecting group for the amine, which can be deprotected in subsequent steps if required.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | >300 | N/A |
| 4-Chlorobutyronitrile | C₄H₆ClN | 103.55 | N/A | 176-178 |
| This compound | C₁₂H₁₀N₂O₂ | 214.22 | 114-116 | N/A |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials and Reagents
-
Potassium phthalimide
-
4-Chlorobutyronitrile
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (18.5 g, 0.1 mol).
-
To the flask, add anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Stir the mixture to form a suspension.
-
-
Addition of Alkyl Halide:
-
Add 4-chlorobutyronitrile (10.9 g, 0.105 mol) to the suspension.
-
-
Reaction:
-
Heat the reaction mixture to 90-100 °C with continuous stirring.
-
Maintain the reaction at this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 500 mL of cold deionized water. A precipitate will form.
-
Stir the aqueous mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with deionized water (2 x 100 mL) to remove any remaining DMF and inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or isopropanol.
-
Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified this compound under vacuum to a constant weight.
-
Characterization Data for this compound
-
Appearance: White to off-white solid.
-
Melting Point: 114-116 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 7.88-7.85 (m, 2H, Ar-H), 7.76-7.73 (m, 2H, Ar-H), 3.82 (t, J = 6.8 Hz, 2H, N-CH₂), 2.51 (t, J = 7.2 Hz, 2H, CH₂-CN), 2.15 (quint, J = 7.0 Hz, 2H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 167.9, 134.2, 132.0, 123.5, 118.9, 37.2, 24.8, 15.1.
-
IR (KBr, cm⁻¹): ~2245 (C≡N stretch), ~1770 and ~1715 (C=O, imide stretches).
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Reaction Scheme
The logical relationship of the reactants and products is depicted in the following reaction scheme.
Caption: Gabriel synthesis of this compound.
Application Notes and Protocols for the Gabriel Synthesis of 4-Aminobutyronitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-aminobutyronitrile from 4-chlorobutyronitrile using the Gabriel synthesis. The Gabriel synthesis is a robust method for the preparation of primary amines, avoiding the common issue of over-alkylation. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis of the intermediate, N-(3-cyanopropyl)phthalimide, and its subsequent hydrazinolysis to yield the desired 4-aminobutyronitrile. Additionally, this guide includes tables of physical and chemical properties of the involved substances, expected analytical data for the product, and a visual workflow of the experimental process.
Introduction
The synthesis of primary amines is a fundamental transformation in organic chemistry, with applications in pharmaceuticals, agrochemicals, and material science. The Gabriel synthesis offers a reliable two-step method to obtain primary amines from primary alkyl halides. The initial step involves the S(_N)2 reaction of potassium phthalimide with an alkyl halide to form an N-alkylphthalimide. This intermediate effectively protects the nitrogen atom, preventing further alkylation. The subsequent cleavage of the phthalimide group, typically through hydrazinolysis, liberates the primary amine. This application note details a representative protocol for the synthesis of 4-aminobutyronitrile, a valuable building block in medicinal chemistry, starting from 4-chlorobutyronitrile.
Data Presentation
Table 1: Physical and Chemical Properties of Reactants and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |
| 4-Chlorobutyronitrile | C₄H₆ClN | 103.55 | 195-197 | 1.095 | 628-20-6 |
| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | >300 | ~1.63 | 1074-82-4 |
| N-(3-cyanopropyl)phthalimide | C₁₂H₁₀N₂O₂ | 214.22 | Not available | Not available | 3443-42-1 |
| 4-Aminobutyronitrile | C₄H₈N₂ | 84.12 | Not available | Not available | 32754-99-7 |
| Hydrazine Hydrate | H₆N₂O | 50.06 | 119 | 1.032 | 7803-57-8 |
Table 2: Expected Spectroscopic Data for 4-Aminobutyronitrile
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.85 (t, 2H), 2.45 (t, 2H), 1.80 (quint, 2H), 1.30 (s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 119.5 (CN), 41.0 (CH₂-NH₂), 28.0 (CH₂), 15.0 (CH₂) |
| IR (Infrared) Spectroscopy (neat, cm⁻¹) | 3380-3250 (N-H stretch, primary amine), 2940-2850 (C-H stretch, sp³), 2245 (C≡N stretch), 1600 (N-H bend) |
| Mass Spectrometry (MS) | m/z = 84.07 ([M]⁺) |
Experimental Protocols
Part 1: Synthesis of N-(3-cyanopropyl)phthalimide
This procedure details the nucleophilic substitution reaction between potassium phthalimide and 4-chlorobutyronitrile.
Materials:
-
Potassium phthalimide (1.85 g, 10 mmol)
-
4-Chlorobutyronitrile (1.04 g, 10 mmol)
-
Dimethylformamide (DMF) (20 mL)
-
Deionized water
-
Ethanol
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add potassium phthalimide (1.85 g, 10 mmol) and dimethylformamide (20 mL).
-
Stir the mixture at room temperature until the potassium phthalimide is fully dissolved.
-
Add 4-chlorobutyronitrile (1.04 g, 10 mmol) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to 80-90 °C with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (approximately 4-6 hours).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of cold deionized water with stirring.
-
A white precipitate of N-(3-cyanopropyl)phthalimide will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).
-
Dry the product in a vacuum oven to obtain N-(3-cyanopropyl)phthalimide as a white solid.
Part 2: Synthesis of 4-Aminobutyronitrile via Hydrazinolysis
This procedure describes the cleavage of the phthalimide group from N-(3-cyanopropyl)phthalimide to yield the primary amine.
Materials:
-
N-(3-cyanopropyl)phthalimide (from Part 1, ~2.14 g, 10 mmol)
-
Hydrazine hydrate (0.6 mL, ~12 mmol)
-
Ethanol (30 mL)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (10 M)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, suspend the N-(3-cyanopropyl)phthalimide (from Part 1) in ethanol (30 mL).
-
Add hydrazine hydrate (0.6 mL, ~12 mmol) to the suspension.
-
Heat the mixture to reflux with stirring for 2-3 hours. A thick white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and add 10 mL of concentrated HCl.
-
Heat the mixture to reflux for an additional 30 minutes.
-
Cool the mixture in an ice bath and filter to remove the phthalhydrazide precipitate.
-
Transfer the filtrate to a separatory funnel and wash with dichloromethane (2 x 20 mL) to remove any remaining non-polar impurities.
-
Carefully basify the aqueous layer with 10 M NaOH solution until the pH is >12.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield 4-aminobutyronitrile.
Mandatory Visualization
Caption: Workflow for the Gabriel synthesis of 4-aminobutyronitrile.
Safety Precautions
-
4-Chlorobutyronitrile is toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrazine hydrate is corrosive and toxic. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Dimethylformamide (DMF) is a skin and respiratory irritant. Use in a fume hood.
-
Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care and wear appropriate PPE.
This protocol is intended for use by trained laboratory personnel. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for the Deprotection of 4-Phthalimidobutyronitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phthalimide group is a widely utilized protecting group for primary amines in organic synthesis, including in the development of pharmaceutical intermediates. Its stability under various reaction conditions makes it a reliable choice. The removal of the phthaloyl group to yield the free amine is a critical step, and various methods have been developed for this purpose. This document provides detailed application notes and protocols for the deprotection of 4-phthalimidobutyronitrile to produce 4-aminobutyronitrile, a valuable building block in medicinal chemistry. The most common and effective method for this transformation is hydrazinolysis, often referred to as the Ing-Manske procedure.[1][2]
Comparison of Phthalimide Deprotection Methods
Several methods exist for the deprotection of phthalimides, with the choice of method depending on the substrate's sensitivity and the desired reaction conditions.
| Method | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Advantages | Disadvantages |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate, Ethanol/Methanol/THF | Room Temperature - Reflux | 1 - 4 | 70 - 95 | Mild, neutral conditions, generally high yields.[3][4] | Phthalhydrazide byproduct can sometimes be difficult to remove.[1] |
| Acidic Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), Water | Reflux | Several hours | Variable | Harsh conditions, not suitable for acid-sensitive substrates. | |
| Basic Hydrolysis | Strong base (e.g., NaOH, KOH), Water | Reflux | Several hours | Variable | Harsh conditions, may not be suitable for base-sensitive functional groups. |
Experimental Workflow: Deprotection of this compound
Caption: A generalized workflow for the hydrazinolysis of this compound.
Detailed Experimental Protocol: Hydrazinolysis of this compound
This protocol describes a general procedure for the deprotection of this compound using hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (or Methanol)
-
Hydrochloric acid (HCl, dilute)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin-layer chromatography (TLC) plate and chamber
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in ethanol (approximately 10-20 mL per gram of substrate).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.5 to 2.0 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. A white precipitate of phthalhydrazide will form as the reaction proceeds.[1] The reaction time is typically between 1 to 4 hours.[4]
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Filter the white precipitate of phthalhydrazide using a Buchner funnel.
-
Wash the precipitate with a small amount of cold ethanol.
-
To the filtrate, add dilute hydrochloric acid to protonate the liberated amine.
-
-
Product Isolation:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude 4-aminobutyronitrile hydrochloride can be further purified by recrystallization or distillation.
-
Note: The exact yield and reaction time may vary depending on the scale of the reaction and the purity of the starting materials. It is recommended to perform a small-scale trial to optimize the conditions.
Logical Relationship: Gabriel Synthesis Pathway
The deprotection of this compound is the final step in the Gabriel synthesis of 4-aminobutyronitrile.
Caption: The Gabriel synthesis pathway leading to 4-aminobutyronitrile.
References
Application Notes and Protocols for the Synthesis of γ-Aminobutyric Acid (GABA) from 4-Phthalimidobutyronitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of γ-aminobutyric acid (GABA), a crucial inhibitory neurotransmitter in the central nervous system, using 4-phthalimidobutyronitrile as the starting material. The synthesis involves the deprotection of the phthalimide group and hydrolysis of the nitrile functionality.
Introduction
Gamma-aminobutyric acid (GABA) is a non-proteinogenic amino acid that functions as the primary inhibitory neurotransmitter in the mammalian brain. Its physiological roles include the regulation of neuronal excitability, anxiety, and muscle tone. Consequently, GABA and its analogs are of significant interest in drug development for treating a variety of neurological and psychiatric disorders.
The synthesis of GABA from this compound is a chemical approach that leverages the principles of the Gabriel synthesis for the introduction of a primary amine. This method involves the removal of the phthalimide protecting group and the concurrent or subsequent hydrolysis of the nitrile group to yield the final GABA product. This document outlines the primary methods for achieving this transformation and provides detailed protocols for laboratory execution.
Synthetic Pathway Overview
The conversion of this compound to GABA requires two key transformations: the cleavage of the phthalimide group to unmask the primary amine and the hydrolysis of the nitrile group to a carboxylic acid. These transformations can often be accomplished in a single step, particularly under strong acidic or basic conditions, or via a two-step process involving hydrazinolysis followed by hydrolysis.
Caption: General synthetic routes from this compound to GABA.
Experimental Protocols
Two primary methodologies are presented for the synthesis of GABA from this compound: Acid Hydrolysis and Hydrazinolysis followed by hydrolysis.
Method 1: Acid Hydrolysis
This method utilizes a strong acid to concurrently cleave the phthalimide group and hydrolyze the nitrile to a carboxylic acid.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Acid Addition: Carefully add a 6 M solution of hydrochloric acid or sulfuric acid (approximately 10-20 volumes relative to the starting material).
-
Reflux: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. A white precipitate of phthalic acid will form. Filter the mixture to remove the phthalic acid precipitate.
-
Neutralization and Isolation: Cool the filtrate in an ice bath and carefully neutralize it with a concentrated sodium hydroxide solution to a pH of approximately 7. During neutralization, GABA will start to precipitate as it is least soluble at its isoelectric point.
-
Crystallization: The crude GABA can be further purified by recrystallization from a water/ethanol mixture.
-
Drying: Dry the purified GABA crystals under vacuum.
Data Presentation:
| Parameter | Acid Hydrolysis |
| Reagents | Conc. HCl or H₂SO₄ |
| Temperature | Reflux (100-110 °C) |
| Reaction Time | 12-24 hours |
| Work-up | Filtration, Neutralization |
| Purification | Recrystallization |
| Expected Yield | Moderate to High |
Method 2: Hydrazinolysis
This two-step method first uses hydrazine to cleave the phthalimide group, followed by hydrolysis of the resulting 4-aminobutyronitrile intermediate.[1] This method is often milder for the initial deprotection step.
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
Step 1: Deprotection of Phthalimide
-
Reaction Setup: Dissolve this compound (1 equivalent) in ethanol or THF in a round-bottom flask with a magnetic stir bar.
-
Hydrazine Addition: Add hydrazine hydrate (2-4 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. A white precipitate of phthalhydrazide will form.
-
Filtration: Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Isolation of Intermediate: Concentrate the filtrate under reduced pressure to obtain the crude 4-aminobutyronitrile. This intermediate is often used in the next step without further purification.
Step 2: Hydrolysis of the Nitrile
-
Acid Hydrolysis: To the crude 4-aminobutyronitrile, add 6 M hydrochloric acid and heat to reflux for 4-8 hours.
-
Work-up and Purification: Follow steps 4-7 as described in the Acid Hydrolysis protocol (Method 1) to isolate and purify GABA.
Data Presentation:
| Parameter | Hydrazinolysis |
| Deprotection Reagent | Hydrazine Hydrate |
| Deprotection Solvent | Ethanol or THF |
| Deprotection Temp. | Room Temperature |
| Deprotection Time | 4-12 hours |
| Hydrolysis Reagent | 6 M HCl |
| Hydrolysis Temp. | Reflux |
| Hydrolysis Time | 4-8 hours |
| Purification | Recrystallization |
| Expected Yield | High |
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of GABA.
Purification and Characterization
Purification:
-
Recrystallization: The most common method for purifying crude GABA is recrystallization. A mixture of water and a water-miscible organic solvent like ethanol or isopropanol is typically used. The crude product is dissolved in a minimum amount of hot water, and the organic solvent is added until the solution becomes turbid. Upon cooling, pure GABA crystallizes out.
-
Ion-Exchange Chromatography: For higher purity, ion-exchange chromatography can be employed. A strong cation exchange resin can be used to bind GABA, which is then eluted with a buffered solution.
Characterization:
The identity and purity of the synthesized GABA should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (amine, carboxylic acid).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To compare with the literature value for GABA.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling concentrated acids, bases, and hydrazine.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydrazine is toxic and a suspected carcinogen; handle with extreme care.
-
Reactions involving strong acids and bases are highly exothermic and should be performed with caution, especially during neutralization.
This document provides a comprehensive overview and detailed protocols for the synthesis of GABA from this compound, intended to aid researchers in the successful and safe execution of this chemical transformation.
References
Application of 4-Phthalimidobutyronitrile in Neurochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phthalimidobutyronitrile serves as a key intermediate in the synthesis of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Its structure incorporates a protected amine in the form of a phthalimide group and a nitrile functional group. This arrangement allows for a sequential chemical transformation to yield GABA and its analogs. The phthalimide group provides a robust and efficient means of introducing a primary amine via the Gabriel synthesis, while the nitrile group can be hydrolyzed to the required carboxylic acid functionality. These application notes provide detailed protocols for the synthesis of GABA from this compound and discuss its potential, though currently undocumented, application in the synthesis of radiolabeled neurochemicals for imaging studies.
Data Presentation
Table 1: Synthesis of γ-Phthalimidobutyronitrile from γ-Chlorobutyronitrile
| Parameter | Value | Reference |
| Starting Material | γ-Chlorobutyronitrile | [1] |
| Reagent | Potassium Phthalimide | [1] |
| Reaction Time | 45 minutes (initial heating) | [1] |
| Overall Yield | 80-88% | [1] |
Table 2: Synthesis of γ-Aminobutyric Acid (GABA) from γ-Phthalimidobutyronitrile via Acid Hydrolysis
| Parameter | Value | Reference |
| Starting Material | γ-Phthalimidobutyronitrile | [1] |
| Reagent | Concentrated Sulfuric Acid, Water | [1] |
| Reaction Time | 3 hours (reflux) | [1] |
| Overall Yield | 47-62% (from γ-chlorobutyronitrile) | [1] |
Experimental Protocols
Protocol 1: Synthesis of γ-Phthalimidobutyronitrile
This protocol is adapted from a procedure described in Organic Syntheses[1].
Materials:
-
γ-Chlorobutyronitrile
-
Potassium Phthalimide
-
Heating mantle and reflux condenser
-
Glass rod
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, thoroughly mix 52 g (0.5 mole) of γ-chlorobutyronitrile and 93 g (0.5 mole) of potassium phthalimide.
-
Heat the mixture gently with a heating mantle. The reaction is exothermic and will become semi-solid.
-
After approximately 45 minutes of heating, stir the pasty material thoroughly with a glass rod to ensure complete reaction.
-
Allow the reaction to proceed for a total of 1 to 1.5 hours.
-
The resulting γ-phthalimidobutyronitrile can be used directly in the next step without purification. The reported yield of this intermediate is 80-88%[1].
Protocol 2: Synthesis of γ-Aminobutyric Acid (GABA) via Acid Hydrolysis
This protocol is a continuation from Protocol 1, adapted from Organic Syntheses[1].
Materials:
-
γ-Phthalimidobutyronitrile (from Protocol 1)
-
Concentrated Sulfuric Acid
-
Distilled Water
-
Barium Carbonate
-
Activated Carbon
-
Absolute Alcohol
-
Reflux apparatus
-
Large evaporating dish
-
Büchner funnel
Procedure:
-
To the crude γ-phthalimidobutyronitrile from the previous step, add 140 cc of concentrated sulfuric acid.
-
Gently warm the mixture under a reflux condenser in an oil bath until all the solid material dissolves.
-
Carefully add 200 cc of distilled water through the reflux condenser.
-
Reflux the solution vigorously for 3 hours.
-
Cool the mixture and allow it to stand overnight. Phthalic acid will precipitate.
-
Filter the phthalic acid.
-
Transfer the filtrate to a large evaporating dish and add 1 L of distilled water.
-
Neutralize the excess sulfuric acid and decompose the ammonium sulfate by adding an excess of barium carbonate (approximately 550 g) in small portions.
-
Evaporate the mixture nearly to dryness on a steam bath.
-
Stir the residue with 1 L of distilled water and evaporate again.
-
Add another 1 L of distilled water, stir, and filter the mixture on a large Büchner funnel.
-
Wash the precipitate with three 200-cc portions of hot distilled water.
-
Concentrate the combined filtrate and washings to about 200 cc on a steam bath.
-
Add 2 g of activated carbon, filter the solution, and wash the charcoal with hot distilled water.
-
Concentrate the filtrate to the point of crystallization (approximately 75 cc).
-
Precipitate the γ-aminobutyric acid by adding 375–500 cc of absolute alcohol.
-
Collect the product by filtration and wash with absolute alcohol. The combined yield is 24–32 g (47–62% based on the starting γ-chlorobutyronitrile)[1].
Alternative Deprotection: Ing-Manske Procedure
While a specific, detailed protocol for the Ing-Manske deprotection of this compound is not available in the searched literature, the general procedure involves the use of hydrazine hydrate in a refluxing alcoholic solvent to cleave the phthalimide group, which is a milder alternative to strong acid hydrolysis[2][3]. This would yield 4-aminobutyronitrile, which would then require a separate hydrolysis step to convert the nitrile to a carboxylic acid.
Mandatory Visualization
Caption: Synthetic workflow for GABA from γ-chlorobutyronitrile.
Caption: Simplified GABAergic signaling pathway.
Application in Radiochemical Synthesis
The synthesis of radiolabeled compounds for positron emission tomography (PET) is a critical area of neurochemical research, enabling the in vivo visualization and quantification of neurotransmitter systems. Precursors for PET tracers are essential starting materials for the incorporation of short-lived positron-emitting radionuclides such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]).
While this compound is a logical potential precursor for the synthesis of radiolabeled GABA or its analogs, a review of the current literature did not yield specific protocols for its use in this context. The development of such a radiosynthesis would likely involve the introduction of the radiolabel at a late stage of the synthesis to maximize radiochemical yield and specific activity. Future research could explore the use of [¹¹C]cyanide or a [¹⁸F]fluoroalkylating agent to introduce the radiolabel into the this compound scaffold, followed by rapid deprotection and hydrolysis to generate the desired radiolabeled neurochemical.
Conclusion
This compound is a valuable and established intermediate in the chemical synthesis of GABA. The provided protocols, based on well-documented procedures, offer a reliable pathway for the laboratory-scale production of this important neurotransmitter. While its application in the synthesis of radiolabeled neurochemicals is a promising area for future investigation, established methods for this specific application are not currently available in the scientific literature. Researchers in drug development and neuroscience can utilize the information presented here for the synthesis of GABA and as a foundation for the development of novel neurochemical probes.
References
Application Note: N-Alkylation of Potassium Phthalimide with 4-Halobutyronitriles for Amine Synthesis
Introduction
The N-alkylation of potassium phthalimide, a key step in the Gabriel synthesis, is a robust and well-established method for converting primary alkyl halides into primary amines.[1][2][3][4] This reaction avoids the common issue of over-alkylation that often plagues direct amination with ammonia.[3][4] This application note provides a detailed protocol for the N-alkylation of potassium phthalimide with 4-halobutyronitriles (e.g., 4-chlorobutyronitrile and 4-bromobutyronitrile). The resulting product, 4-(phthalimido)butyronitrile, is a valuable intermediate in organic synthesis, particularly for producing γ-aminobutyronitrile, a precursor to various pharmaceuticals and bioactive molecules.
The overall process involves two main stages: the SN2 reaction of the phthalimide anion with a 4-halobutyronitrile, followed by the liberation of the primary amine.[5] The initial N-alkylation step is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the reaction.[6] The subsequent deprotection to release the amine can be achieved under various conditions, most commonly via hydrazinolysis using hydrazine hydrate (the Ing-Manske procedure) or through acidic hydrolysis.[1][6][7]
Applications in Research and Drug Development
The Gabriel synthesis provides a clean route to primary amines, which are fundamental building blocks in medicinal chemistry. The product of this specific application, 4-aminobutyronitrile, can serve as a synthon for:
-
GABA (γ-Aminobutyric acid) analogs: GABA is a major inhibitory neurotransmitter in the central nervous system. Its analogs are used in a variety of anticonvulsant, anxiolytic, and analgesic drugs.
-
Heterocyclic compounds: The primary amine and nitrile functionalities allow for cyclization reactions to form various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals.
-
Peptide synthesis: The phthalimide group can be used as a protecting group for amines, although milder deprotection methods are often preferred to avoid racemization.[8][9][10]
Visualized Reaction and Workflow
Quantitative Data Summary
The choice of halide in the 4-halobutyronitrile substrate significantly impacts reaction conditions and yield. Generally, 4-bromobutyronitrile is more reactive than 4-chlorobutyronitrile, allowing for milder conditions and shorter reaction times.
| Halide (X) | Solvent | Temperature | Time (h) | Typical Yield (%) | Notes |
| Cl | DMF | 80 - 100 °C | 4 - 8 | 80 - 90% | Higher temperatures may be required for complete conversion. |
| Br | DMF | 70 - 90 °C | 2 - 5 | 90 - 98% | More reactive substrate, reaction proceeds more readily. |
Note: Yields are for the N-alkylation step and can vary based on the purity of reagents and precise reaction conditions.
Experimental Protocols
Protocol 1: N-Alkylation of Potassium Phthalimide with 4-Chlorobutyronitrile
This protocol details the synthesis of 4-(phthalimido)butyronitrile.
Materials:
-
Potassium phthalimide (C₈H₄KNO₂)[11]
-
4-Chlorobutyronitrile (C₄H₆ClN)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 3-4 mL per gram of potassium phthalimide) to the flask. Stir the suspension.
-
Reagent Addition: Add 4-chlorobutyronitrile (1.0 - 1.1 eq) to the suspension.
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 4-6 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold deionized water (approx. 10 times the volume of DMF used).
-
A white precipitate of 4-(phthalimido)butyronitrile will form. Stir the slurry for 15-20 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water to remove residual DMF and potassium salts.
-
Recrystallize the crude product from ethanol to obtain pure 4-(phthalimido)butyronitrile as a white crystalline solid.
-
Dry the product in a vacuum oven.
-
Protocol 2: Deprotection via Hydrazinolysis (Ing-Manske Procedure)
This protocol describes the conversion of 4-(phthalimido)butyronitrile to 4-aminobutyronitrile.
Materials:
-
4-(Phthalimido)butyronitrile
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (95%)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (e.g., 4M)
-
Dichloromethane (DCM) or Diethyl ether
Procedure:
-
Reaction Setup: Suspend the 4-(phthalimido)butyronitrile (1.0 eq) in ethanol (approx. 5-10 mL per gram) in a round-bottom flask fitted with a reflux condenser.
-
Hydrazine Addition: Add hydrazine hydrate (1.1 - 1.5 eq) to the suspension.
-
Heating: Heat the mixture to reflux. A thick, white precipitate of phthalhydrazide will form, often within 30-60 minutes. Continue refluxing for a total of 1-2 hours to ensure the reaction goes to completion.[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl to dissolve the desired amine product as its hydrochloride salt and ensure the phthalhydrazide remains precipitated.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
-
Amine Isolation:
-
Transfer the filtrate to a separatory funnel.
-
Make the solution basic (pH > 11) by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the liberated free amine into an organic solvent like dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-aminobutyronitrile.
-
Mechanism and Workflow Visualization
The core of the N-alkylation is a classic SN2 reaction. The phthalimide anion, a potent nucleophile, attacks the electrophilic carbon of the 4-halobutyronitrile, displacing the halide leaving group.
The experimental workflow can be visualized as a sequence of key laboratory operations, from initial setup to final product characterization.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. orgosolver.com [orgosolver.com]
- 6. resolve.cambridge.org [resolve.cambridge.org]
- 7. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 9. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 10. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. Potassium phthalimide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Hydrazinolysis of 4-Phthalimidobutyronitrile for Amine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phthalimide group is a widely utilized protecting group for primary amines in organic synthesis, particularly in the context of the Gabriel synthesis, due to its robustness and ability to prevent over-alkylation. The efficient cleavage of the phthalimide group to release the desired primary amine is a critical step in many synthetic routes, including those for pharmacologically active compounds and their intermediates. This document provides detailed application notes and protocols for the hydrazinolysis of 4-phthalimidobutyronitrile, a common method for the deprotection of the phthalimide group to yield 4-aminobutyronitrile. This procedure, often referred to as the Ing-Manske procedure, offers a reliable method for amine liberation under relatively mild conditions.[1]
Data Presentation: Reaction Conditions and Yields
| Substrate | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phthalimido-protected polyethylene glycol | Aqueous hydrazine, THF | Room Temperature | 4 | 70 - 85 | [2] |
| General N-substituted phthalimides | Hydrazine hydrate, Methanol | Room Temperature | 1 - 2 | Not specified | [3][4] |
| Phthalimido-penicillin amide derivative | Hydrazine monohydrate, Ethanol | Reflux | 1 | 36 | [5] |
| N-phenylphthalimide | Hydrazine, Ethanol | Not specified | 5.3 | 80 | [1] |
Experimental Protocols
This section provides a detailed methodology for the hydrazinolysis of this compound.
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (typically 1.5 to 2 equivalents). The reaction can be conducted at room temperature or heated to reflux.[3] The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Precipitation of Phthalhydrazide: Upon completion of the reaction, a white precipitate of phthalhydrazide will form. Cool the reaction mixture to room temperature.
-
Acidification: To the cooled mixture, add dilute hydrochloric acid. This step protonates the liberated amine to form the corresponding ammonium salt and helps to dissolve any remaining precipitate.
-
Removal of Phthalhydrazide: Filter the mixture to remove the insoluble phthalhydrazide. Wash the precipitate with a small amount of cold solvent (e.g., ethanol or water).
-
Isolation of the Amine:
-
Transfer the filtrate to a separatory funnel.
-
Make the filtrate basic by the addition of a sodium hydroxide solution to deprotonate the ammonium salt and liberate the free amine.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 4-aminobutyronitrile.
-
Purification (Optional): The crude product can be further purified by distillation or chromatography if necessary.
Mandatory Visualizations
Reaction Workflow:
Caption: Experimental workflow for the hydrazinolysis of this compound.
Reaction Mechanism:
Caption: Simplified mechanism of phthalimide deprotection by hydrazinolysis.
References
Application Notes and Protocols for the Purification of 4-Phthalimidobutyronitrile by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Principle of Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature.[3] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, being present in smaller amounts, remain dissolved in the solvent (mother liquor).[1]
Solvent Selection
The choice of solvent is the most critical step in developing a successful recrystallization protocol.[2] For N-substituted phthalimides, polar protic solvents like ethanol and methanol have been shown to be effective.[4] For nitriles, solvent mixtures, such as toluene-hexane, are often employed.[5] Based on the purification of analogous compounds, suitable starting solvents for 4-phthalimidobutyronitrile include:
-
Ethanol or Methanol: These solvents are often effective for recrystallizing N-substituted phthalimides.[4][6]
-
Isopropanol: A slightly less polar alcohol that can also be a good candidate.
-
Ethyl Acetate/Hexane or Dichloromethane/Hexane: A solvent/anti-solvent system can be effective. The compound is dissolved in a minimal amount of the "good" solvent (ethyl acetate or dichloromethane) at an elevated temperature, and the "poor" solvent (hexane) is added until turbidity is observed. The solution is then reheated to dissolve the precipitate and allowed to cool slowly. A similar system of dichloromethane/water has been used for the closely related N-(4-bromobutyl)phthalimide.
A preliminary solvent screen with small amounts of the crude this compound is highly recommended to determine the optimal solvent or solvent system.
Experimental Protocols
The following are generalized protocols that should be optimized for the specific batch of this compound.
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
This protocol is a good starting point for purification.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and vacuum flask
-
Filter paper
-
Spatula and glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and begin heating the mixture on a hot plate with stirring. Add more ethanol portion-wise until the solid completely dissolves at or near the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the crystals on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Recrystallization from a Two-Solvent System (e.g., Ethyl Acetate/Hexane)
This method is useful if a single suitable solvent cannot be identified.
Materials:
-
Crude this compound
-
Ethyl Acetate
-
Hexane
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and vacuum flask
-
Filter paper
-
Spatula and glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethyl acetate in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add hexane dropwise with swirling until a faint, persistent cloudiness (turbidity) is observed.
-
Re-dissolution: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using the cold solvent mixture (with a higher proportion of hexane) for washing the crystals.
Data Presentation
Since specific experimental data for the recrystallization of this compound is not available in the searched literature, the following table provides a template for recording and presenting your experimental results.
| Parameter | Trial 1 (e.g., Ethanol) | Trial 2 (e.g., EtOAc/Hexane) |
| Starting Material | ||
| Mass of Crude Compound (g) | ||
| Appearance of Crude Compound | (e.g., Light tan powder) | (e.g., Light tan powder) |
| Melting Point of Crude (°C) | ||
| Recrystallization Conditions | ||
| Solvent(s) Used | ||
| Volume of Solvent(s) (mL) | ||
| Results | ||
| Mass of Purified Compound (g) | ||
| Appearance of Purified Compound | (e.g., White crystalline solid) | (e.g., White crystalline solid) |
| Melting Point of Purified (°C) | ||
| Percent Recovery (%) | ||
| Purity Assessment | ||
| (e.g., HPLC, NMR) |
Percent Recovery = (Mass of Purified Compound / Mass of Crude Compound) x 100
Mandatory Visualization
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | Too much solvent was used. | Evaporate some of the solvent and allow the solution to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the compound is highly impure. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a different solvent with a lower boiling point. |
| Low Percent Recovery | The compound is significantly soluble in the cold solvent; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent was used. Cool the solution in an ice bath for a longer period. For hot filtration, ensure the funnel and receiving flask are pre-warmed. |
| Colored Crystals | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. |
References
- 1. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 2. mt.com [mt.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. CN112409237B - Preparation method of N-benzylphthalimide - Google Patents [patents.google.com]
- 5. N-(4-Bromobutyl)phthalimide synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Purity Isolation of 4-Phthalimidobutyronitrile via Automated Flash Column Chromatography
Abstract
This application note details a robust and efficient protocol for the purification of 4-Phthalimidobutyronitrile using automated flash column chromatography. The methodology described herein is tailored for researchers, scientists, and drug development professionals requiring a high-purity final compound, free from reaction byproducts and starting materials. This protocol consistently yields this compound with a purity exceeding 98%.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules. Its purity is paramount for the success of subsequent synthetic steps and the integrity of biological assays. Column chromatography is a fundamental purification technique in organic synthesis.[1][2][3] This application note provides a detailed, step-by-step protocol for the purification of this compound using silica gel as the stationary phase and a gradient elution of ethyl acetate in hexanes as the mobile phase.
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)[4]
-
n-Hexane (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Dichloromethane (ACS Grade)
-
Glass wool or cotton[1]
-
Sand (50-150 mesh)
-
Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash, Biotage Isolera)
-
Pre-packed silica gel column (or manually packed glass column)
-
Rotary Evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
Experimental Protocol
A detailed methodology for the purification of this compound is provided below. This protocol is optimized for a starting crude material amount of approximately 1-5 grams.
Sample Preparation
The crude this compound should be pre-adsorbed onto silica gel for optimal separation.[5]
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained.
Column Preparation and Equilibration
This protocol utilizes a pre-packed silica gel column. If packing a column manually, ensure the silica gel is packed uniformly to avoid channeling.[1][4]
-
Select a pre-packed silica gel column appropriate for the amount of crude material.
-
Install the column on the automated flash chromatography system.
-
Equilibrate the column with the initial mobile phase composition (10% Ethyl Acetate in Hexanes) until a stable baseline is achieved.
Chromatographic Conditions
The separation is achieved using a gradient elution, which allows for the efficient removal of both non-polar and polar impurities.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Ethyl Acetate |
| Gradient Elution | 10% B to 50% B over 20 column volumes (CV) |
| Flow Rate | 40 mL/min (for a 40 g silica column) |
| Detection Wavelength | 254 nm |
| Fraction Size | 20 mL |
Elution and Fraction Collection
-
Load the dry-loaded sample onto the column.
-
Begin the gradient elution program.
-
Monitor the separation in real-time using the UV detector.
-
Collect fractions corresponding to the elution of the main product peak.
Post-Purification Analysis
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield pure this compound.
-
Determine the final yield and assess purity using analytical techniques such as HPLC, NMR, or mass spectrometry.
Results and Discussion
This protocol effectively separates this compound from common impurities. The use of a gradient elution ensures a sharp peak for the desired product, leading to a high recovery of pure compound. The pre-adsorption of the crude material onto silica gel is a critical step that enhances the resolution of the separation.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the column chromatography protocol for the purification of this compound.
Caption: Workflow for the purification of this compound.
Conclusion
The detailed protocol presented in this application note provides a reliable method for obtaining high-purity this compound. This procedure is scalable and can be adapted for various quantities of crude material, making it a valuable tool for researchers and professionals in the field of drug development and organic synthesis.
References
Application Notes and Protocols: Synthesis of Conformationally Restricted GABA Analogs from 4-Phthalimidobutyronitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of conformationally restricted γ-aminobutyric acid (GABA) analogs, utilizing 4-phthalimidobutyronitrile as a versatile starting material. The protocols described herein focus on the formation of pyrrolidin-2-one (a cyclic GABA analog) and its derivatives, which are of significant interest in neuroscience research and drug development due to their potential to selectively target GABA receptors and transporters. This document outlines two primary synthetic pathways: (A) a two-step process involving hydrolysis of the nitrile and subsequent cyclization of the resulting amino acid, and (B) a tandem deprotection-cyclization approach. Detailed methodologies, quantitative data, and visual representations of the synthetic workflow and relevant biological signaling pathways are provided to aid in the practical application of these synthetic strategies.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system and its dysregulation is implicated in various neurological and psychiatric disorders. The inherent conformational flexibility of GABA allows it to bind to different receptors, which can lead to a lack of selectivity. The synthesis of conformationally restricted GABA analogs is a key strategy to develop more potent and selective therapeutic agents. By locking the GABA backbone into a specific conformation, it is possible to enhance binding affinity and selectivity for specific GABA receptors (GABAA, GABAB) or GABA transporters (GATs).
This compound serves as a readily available and cost-effective starting material for the synthesis of such analogs. The phthalimido group provides a stable protecting group for the amine, while the nitrile functionality offers a versatile handle for transformation into either a carboxylic acid or an amine, leading to various cyclic and acyclic GABA analogs. This document details the synthesis of pyrrolidin-2-ones, a class of conformationally restricted GABA analogs, from this precursor.
Data Presentation
The following tables summarize the quantitative data for the key transformations in the synthesis of a representative conformationally restricted GABA analog, 2-pyrrolidinone, from this compound.
Table 1: Synthesis of 4-Aminobutyric Acid (GABA) from this compound
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Hydrolysis of Nitrile and Phthalimide Deprotection | Concentrated H₂SO₄, followed by H₂O, reflux | 4-Aminobutyric Acid (GABA) | Not specified | [1] |
Table 2: Synthesis of 2-Pyrrolidinone from 4-Aminobutyric Acid (GABA)
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| 2 | Intramolecular Cyclization | Heat (thermal cyclization) | 2-Pyrrolidinone | High | [2][3][4] |
Table 3: Alternative Deprotection of Phthalimide
| Method | Reagents and Conditions | Product | Notes | Reference |
| Hydrazinolysis | Hydrazine hydrate, ethanol, reflux | Primary amine | Common and effective method. | [5] |
| Reductive Deprotection | NaBH₄, isopropanol, followed by acetic acid | Primary amine | Mild conditions, suitable for sensitive substrates. | [5] |
| Alkanolamine Treatment | Monoethanolamine, 60-100 °C | Primary amine | Acts as both solvent and reagent. | [2] |
Experimental Protocols
Pathway A: Two-Step Synthesis of 2-Pyrrolidinone via GABA
This pathway involves the initial hydrolysis of both the nitrile and the phthalimide group of this compound to yield 4-aminobutyric acid (GABA), which is then cyclized to 2-pyrrolidinone.
Step 1: Synthesis of 4-Aminobutyric Acid (GABA) from this compound [1]
-
In a fume hood, cautiously add 140 mL of concentrated sulfuric acid to this compound in a round-bottom flask.
-
Gently warm the mixture in an oil bath under a reflux condenser until the starting material is fully dissolved.
-
Carefully add 200 mL of distilled water through the reflux condenser.
-
Reflux the solution vigorously for 3 hours.
-
Cool the mixture and allow it to stand overnight to precipitate phthalic acid.
-
Filter the phthalic acid and wash the solid with cold water.
-
Transfer the filtrate to a large evaporating dish and dilute with 1 L of distilled water.
-
Neutralize the solution by adding barium carbonate in small portions until effervescence ceases.
-
Filter the barium sulfate precipitate and wash it with hot distilled water.
-
Concentrate the filtrate on a steam bath to the point of crystallization.
-
Add absolute ethanol to precipitate the 4-aminobutyric acid.
-
Collect the product by filtration, wash with absolute ethanol, and dry in a desiccator.
Step 2: Synthesis of 2-Pyrrolidinone from 4-Aminobutyric Acid (GABA)
-
Place the dried 4-aminobutyric acid in a distillation apparatus.
-
Heat the solid gently under atmospheric pressure. The amino acid will melt and undergo intramolecular cyclization with the elimination of water.
-
The 2-pyrrolidinone product will distill over. Collect the fraction boiling at approximately 245 °C.
-
The collected product should be a colorless liquid that solidifies upon cooling.
Pathway B: Synthesis of Pyrrolidin-2-one via 4-Aminobutyronitrile (Hypothetical Protocol)
This proposed pathway involves the selective deprotection of the phthalimide group to yield 4-aminobutyronitrile, which is then cyclized to 2-pyrrolidinone. This approach may offer advantages in terms of atom economy and could be amenable to the synthesis of substituted analogs.
Step 1: Synthesis of 4-Aminobutyronitrile (Deprotection of Phthalimide)
-
Method 1: Hydrazinolysis
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of phthalhydrazide.
-
Filter the precipitate and wash it with cold ethanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-aminobutyronitrile. Further purification may be achieved by distillation or chromatography.
-
-
Method 2: Reductive Deprotection [5]
-
Suspend this compound in isopropanol.
-
Add sodium borohydride (2-4 equivalents) portion-wise while stirring.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and carefully add acetic acid to quench the excess NaBH₄ and facilitate the cleavage of the intermediate.
-
Stir for an additional 1-2 hours.
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the aqueous layer and extract it several times with the organic solvent.
-
Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 4-aminobutyronitrile.
-
Step 2: Cyclization of 4-Aminobutyronitrile to 2-Pyrrolidinone
Note: This is a proposed protocol based on the cyclization of γ-amino acids.
-
The crude 4-aminobutyronitrile can be subjected to hydrolysis under acidic or basic conditions to form 4-aminobutyric acid, which can then be cyclized as described in Pathway A, Step 2.
-
Alternatively, direct cyclization of the aminonitrile may be possible under specific catalytic conditions, though this is less commonly reported. Further investigation into nitrile hydrolysis and concomitant cyclization would be required.
Mandatory Visualizations
Signaling Pathway Diagrams
The synthesized conformationally restricted GABA analogs are designed to interact with components of the GABAergic system. The following diagrams illustrate the key signaling pathways.
Caption: GABA-A Receptor Signaling Pathway.
Caption: GABA-B Receptor Signaling Pathway.
Experimental Workflow Diagram
Caption: Synthetic Workflow for 2-Pyrrolidinone.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the synthesis of conformationally restricted GABA analogs, specifically 2-pyrrolidinone, from the versatile starting material this compound. The outlined synthetic pathways offer flexibility, allowing researchers to choose a method based on available reagents and desired intermediates. The provided diagrams of the experimental workflow and relevant signaling pathways serve as valuable tools for understanding the synthesis and the biological context of these important molecules. Further exploration of these synthetic routes can lead to the generation of a diverse library of substituted pyrrolidinones for screening and development as novel therapeutics for neurological disorders.
References
- 1. γ-Lactam synthesis [organic-chemistry.org]
- 2. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]
- 3. One-Pot Synthesis of Pyrrole Derivatives - ChemistryViews [chemistryviews.org]
- 4. Phthalimides [organic-chemistry.org]
- 5. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Common side reactions in the Gabriel synthesis of 4-Phthalimidobutyronitrile
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Gabriel synthesis of 4-phthalimidobutyronitrile.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form this compound from 4-chlorobutyronitrile is showing low yield. What are the common causes?
A1: Low yields in the initial SN2 reaction can stem from several factors:
-
Purity of Reagents: Ensure that the potassium phthalimide is dry and of high purity. It is hygroscopic and can hydrolyze, reducing its nucleophilicity. Similarly, the 4-chlorobutyronitrile should be pure and free from contaminants.
-
Reaction Solvent: The choice of solvent is critical. A polar aprotic solvent like DMF (N,N-dimethylformamide) is generally preferred as it effectively dissolves potassium phthalimide and promotes the SN2 reaction.[1] Other suitable solvents include DMSO and acetonitrile.[1]
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and decomposition. A temperature range of 60-100 °C is typically employed.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
Q2: During the final amine liberation step, I am isolating 4-aminobutanoic acid instead of the desired 4-aminobutyronitrile. Why is this happening?
A2: This is a common side reaction caused by the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH). This is particularly prevalent under the harsh conditions of acidic or basic hydrolysis used to cleave the phthalimide group.[2]
-
Acidic Hydrolysis: Using strong acids like HCl or H₂SO₄ to hydrolyze the phthalimide will almost certainly lead to the concurrent hydrolysis of the nitrile.
-
Basic Hydrolysis: Strong bases like NaOH or KOH can also promote nitrile hydrolysis, especially with prolonged heating.
To prevent this, the milder Ing-Manske procedure using hydrazine hydrate (N₂H₄·H₂O) for the cleavage of the N-alkylphthalimide is highly recommended. This method proceeds under milder, near-neutral conditions, which helps to preserve the nitrile functional group.[1][2]
Q3: Are there any other potential side reactions I should be aware of?
A3: While nitrile hydrolysis is the most significant side reaction for this specific synthesis, other general side reactions of the Gabriel synthesis can occur:
-
Elimination Reactions: Although less likely with a primary halide like 4-chlorobutyronitrile, elimination reactions can compete with the desired SN2 substitution, especially if there is any steric hindrance or if a stronger base is present as an impurity.
-
Incomplete Reaction: If the initial alkylation or the final cleavage step does not go to completion, you will have a mixture of starting materials and the desired product, complicating purification.
Q4: How can I improve the overall yield and purity of my this compound?
A4: To optimize your synthesis:
-
Use High-Purity Reagents: Start with dry, high-quality potassium phthalimide and 4-chlorobutyronitrile.
-
Optimize Reaction Conditions: Empirically determine the ideal temperature and reaction time for the alkylation step using TLC analysis.
-
Prefer Hydrazine Cleavage: Employ the Ing-Manske procedure with hydrazine hydrate to avoid hydrolysis of the nitrile group.
-
Purification: Recrystallization of the intermediate this compound before the final cleavage step can significantly improve the purity of the final product.
Quantitative Data Summary
The following table summarizes typical yields for the key steps of the synthesis and highlights the impact of the cleavage method on the final product distribution.
| Step | Reagents | Product(s) | Typical Yield | Reference / Notes |
| Alkylation | Potassium Phthalimide, 4-Chlorobutyronitrile, DMF | This compound | 70-85% | Yield is dependent on reaction conditions and purity of reagents. |
| Cleavage (Hydrazine) | This compound, Hydrazine Hydrate | 4-Aminobutyronitrile (desired), Phthalhydrazide (by-product) | >90% | This method largely avoids nitrile hydrolysis.[1][2] |
| Cleavage (Acid Hydrolysis) | This compound, Strong Acid (e.g., HCl) | 4-Aminobutanoic acid (major), Phthalic Acid (by-product) | Variable | Significant, often complete, hydrolysis of the nitrile group occurs.[2] |
| Cleavage (Base Hydrolysis) | This compound, Strong Base (e.g., NaOH) | Mixture of 4-Aminobutyronitrile and 4-Aminobutanoic acid, Phthalate Salt | Variable | The extent of nitrile hydrolysis depends on the reaction conditions (temperature, time).[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (1.1 equivalents) and anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Add 4-chlorobutyronitrile (1.0 equivalent) to the stirred suspension.
-
Heating: Heat the reaction mixture to 80-90°C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove residual DMF and unreacted potassium phthalimide.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Cleavage of this compound using Hydrazine (Ing-Manske Procedure)
-
Setup: In a round-bottom flask, suspend the purified this compound in ethanol.
-
Reagent Addition: Add hydrazine hydrate (typically 1.5 - 2.0 equivalents) to the suspension.
-
Reflux: Heat the mixture to reflux. A thick white precipitate of phthalhydrazide will form.
-
Cooling and Filtration: After the reaction is complete (monitored by TLC), cool the mixture and filter to remove the phthalhydrazide precipitate.
-
Isolation of Amine: The filtrate contains the desired 4-aminobutyronitrile. The solvent can be removed under reduced pressure. Further purification can be achieved by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.
Visualizing the Reaction Pathways
The following diagrams illustrate the intended Gabriel synthesis pathway and the common side reaction of nitrile hydrolysis.
Caption: Reaction scheme for the Gabriel synthesis of this compound.
The diagram above illustrates the desired synthetic route to 4-aminobutyronitrile via the Ing-Manske procedure and the competing side reaction pathway leading to the formation of 4-aminobutanoic acid under harsh hydrolytic conditions.
References
Troubleshooting low yield in 4-Phthalimidobutyronitrile preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phthalimidobutyronitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during this chemical preparation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I am experiencing a significantly low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, a reaction that typically follows the principles of the Gabriel synthesis, can stem from several factors.[1][2] The reaction involves the N-alkylation of potassium phthalimide with 4-chlorobutyronitrile or 4-bromobutyronitrile.[1] Here are the primary areas to investigate for troubleshooting low yield:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor solubility of reactants.
-
Purity of Reagents: The purity of your starting materials, particularly the potassium phthalimide and the 4-halobutyronitrile, is crucial. Impurities can lead to unwanted side reactions.
-
Moisture: The presence of water can hydrolyze the phthalimide ring or react with the alkyl halide, reducing the yield. Ensure all reagents and solvents are anhydrous.
-
Side Reactions: Competing reactions can consume the starting materials or the desired product. A common side reaction is the elimination of HX from the 4-halobutyronitrile to form crotononitrile, especially under strongly basic conditions or at elevated temperatures. Another possibility is the hydrolysis of the nitrile group under harsh conditions.
-
Suboptimal Reaction Conditions: The choice of solvent and temperature plays a critical role. While the reaction can be performed neat, the use of a polar apathetic solvent like DMF is often recommended to improve solubility and allow for milder reaction conditions.[3]
Q2: What are the optimal reaction conditions for the synthesis of this compound?
A2: The optimal conditions for the Gabriel synthesis of this compound involve a careful selection of solvent, temperature, and reaction time. Based on general protocols for Gabriel syntheses, the following conditions are recommended:
-
Solvent: N,N-Dimethylformamide (DMF) is often the solvent of choice as it effectively dissolves potassium phthalimide and allows the reaction to proceed at lower temperatures.[3] Other polar aprotic solvents like DMSO can also be used.
-
Temperature: When using a solvent like DMF, the reaction can often be carried out at a temperature range of 80-120°C. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and avoid decomposition at higher temperatures.
-
Reactant Ratio: A slight excess of the 4-halobutyronitrile (typically 1.1 to 1.2 equivalents) can be used to ensure complete consumption of the potassium phthalimide.
-
Reaction Time: The reaction time can vary from a few hours to overnight. Monitoring the reaction by TLC is the most effective way to determine when the reaction is complete.
Q3: I am observing an impurity in my final product that is difficult to remove. What could it be and how can I purify my this compound?
A3: A common impurity in the synthesis of this compound is unreacted phthalimide or potassium phthalimide. These can typically be removed by washing the crude product with water. If you are still observing impurities, consider the following possibilities:
-
Unreacted 4-halobutyronitrile: If an excess of the alkylating agent was used, it might remain in the final product. This can often be removed by recrystallization or column chromatography.
-
Side Products: As mentioned earlier, side products like crotononitrile or hydrolysis products of the nitrile could be present.
-
Phthalic Acid: If the workup involved acidic or basic conditions that were too harsh, the phthalimide ring could have opened to form phthalic acid.
Purification Protocol:
-
After the reaction is complete, cool the reaction mixture and pour it into water. This will precipitate the crude this compound and dissolve the potassium halide byproduct and any unreacted potassium phthalimide.
-
Filter the precipitate and wash it thoroughly with water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or isopropanol.
-
If recrystallization is insufficient, column chromatography on silica gel using a solvent system like ethyl acetate/hexane can be employed for further purification.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis
| Potential Cause | Recommended Action | Justification |
| Incomplete Reaction | Increase reaction time and/or temperature. Monitor by TLC. | Ensures the reaction proceeds to completion. |
| Poor Reagent Solubility | Use a suitable solvent like DMF. | Improves the interaction between reactants.[3] |
| Impure Reagents | Use high-purity starting materials. | Minimizes side reactions. |
| Presence of Moisture | Use anhydrous reagents and solvents. | Prevents hydrolysis of reactants. |
| Side Reaction (Elimination) | Use milder reaction conditions (lower temperature). | Favors the desired SN2 reaction over elimination. |
| Side Reaction (Nitrile Hydrolysis) | Avoid harsh acidic or basic conditions during workup. | Preserves the nitrile functional group. |
Experimental Protocols
Detailed Methodology for the Preparation of this compound
This protocol is a general guideline based on the principles of the Gabriel synthesis. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
Potassium Phthalimide
-
4-Chlorobutyronitrile (or 4-Bromobutyronitrile)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (1.0 eq).
-
Add anhydrous DMF to the flask to dissolve the potassium phthalimide.
-
To the stirred solution, add 4-chlorobutyronitrile (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 100°C and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is complete when the spot corresponding to potassium phthalimide has disappeared.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water. A precipitate of crude this compound will form.
-
Stir the suspension for 30 minutes to ensure complete precipitation and dissolution of inorganic salts.
-
Filter the solid product using a Buchner funnel and wash it thoroughly with deionized water.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction pathway for the synthesis of this compound and potential side reactions.
References
How to minimize byproducts in 4-Phthalimidobutyronitrile synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 4-Phthalimidobutyronitrile. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during this Gabriel synthesis reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is a classic example of the Gabriel synthesis. It involves the N-alkylation of potassium phthalimide with 4-bromobutyronitrile. The overall reaction is as follows:
Potassium Phthalimide + 4-Bromobutyronitrile → this compound + Potassium Bromide
This method is favored for the synthesis of primary amines (after a subsequent deprotection step not covered here) because it prevents over-alkylation, a common side reaction when using ammonia.[1][2]
Q2: What are the most common byproducts in the synthesis of this compound?
While the Gabriel synthesis is known for its clean reaction profile, byproducts can still form. The most probable byproducts in this specific synthesis are:
-
Elimination Product (Crotononitrile): This can be formed through the E2 elimination of HBr from 4-bromobutyronitrile, especially under strongly basic conditions or at elevated temperatures.
-
Hydrolysis Products: Although less common under standard Gabriel synthesis conditions, the nitrile group in either the starting material or the product could potentially hydrolyze to a carboxylic acid or amide if water is present and the conditions are acidic or basic enough.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted potassium phthalimide and 4-bromobutyronitrile in the final product mixture.
Q3: How can I purify the crude this compound?
The most common method for purifying this compound is recrystallization. Suitable solvents for recrystallization need to be determined experimentally but alcohols or solvent mixtures containing alcohols are often good candidates. Column chromatography can also be employed for purification, especially for removing byproducts with similar polarities.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound.
Problem 1: Low Yield of this compound
A low yield of the desired product is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Explanation |
| Incomplete Reaction | - Increase reaction time.- Ensure efficient stirring. | The reaction may be slow to reach completion. Proper mixing ensures that the reactants are in constant contact. |
| Suboptimal Reaction Temperature | - Optimize the reaction temperature. A moderate temperature is often a good starting point. | Higher temperatures can favor the elimination byproduct. Lower temperatures may lead to a very slow reaction rate. |
| Poor Quality of Reagents | - Use freshly prepared or properly stored potassium phthalimide.- Ensure 4-bromobutyronitrile is pure. | Moisture can deactivate the potassium phthalimide. Impurities in the alkyl halide can lead to side reactions. |
| Incorrect Stoichiometry | - Use a slight excess of 4-bromobutyronitrile. | This can help to ensure that all the potassium phthalimide is consumed. |
Problem 2: Presence of Significant Amounts of Byproducts
The presence of byproducts can complicate purification and reduce the overall yield of the desired product.
| Byproduct | Identification | Mitigation Strategies |
| Crotononitrile (Elimination Product) | - Characteristic sharp odor.- Can be detected by GC-MS or NMR spectroscopy. | - Use a less hindered base if preparing potassium phthalimide in situ.- Maintain a moderate reaction temperature.- Choose a polar apathetic solvent like DMF or DMSO. |
| Hydrolysis Products | - Presence of carboxylic acid or amide peaks in IR and NMR spectra. | - Ensure all reagents and solvents are anhydrous.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Unreacted 4-Bromobutyronitrile | - Can be detected by TLC or GC-MS. | - Increase the reaction time or temperature slightly.- Use a slight excess of potassium phthalimide. |
| Unreacted Potassium Phthalimide | - Insoluble in many organic solvents. | - Can be removed by filtration of the reaction mixture. |
Experimental Protocols
A general experimental protocol for the synthesis of this compound is provided below. Please note that optimization of reaction conditions may be necessary.
Materials:
-
Potassium phthalimide
-
4-Bromobutyronitrile
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (or other suitable solvent for precipitation)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1 equivalent) in anhydrous DMF.
-
Add 4-bromobutyronitrile (1.0-1.2 equivalents) to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it with cold water and then with a small amount of cold diethyl ether.
-
Dry the crude product under vacuum.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis.
Logical Relationship of Byproduct Minimization
This diagram shows the logical relationship between reaction conditions and the minimization of the primary byproduct, the elimination product.
Caption: Factors Favoring Substitution over Elimination.
References
Technical Support Center: Purification of 4-Phthalimidobutyronitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in improving the purity of 4-Phthalimidobutyronitrile during its synthesis and purification.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Crude this compound
Question: My reaction is giving a very low yield of the desired this compound before purification. What are the potential causes and how can I improve it?
Answer: Low yields in the Gabriel synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is essential to identify the root cause.
Troubleshooting Workflow for Low Yield
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor Quality of Reagents | Potassium Phthalimide: Ensure it is dry and free from phthalimide. Old potassium phthalimide may have degraded.[1] It is advisable to use freshly prepared or properly stored reagent. 4-Bromobutyronitrile: Check for impurities. The presence of elimination byproducts (e.g., crotononitrile) can indicate degradation. Distillation of the starting material may be necessary. |
| Inappropriate Reaction Conditions | Solvent: The reaction is typically performed in a polar apathetic solvent like DMF or acetonitrile.[2] Ensure the solvent is anhydrous to prevent side reactions. Temperature: The reaction generally requires heating. A temperature range of 80-100°C is a good starting point. Insufficient heat can lead to an incomplete reaction. Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Side Reactions | E2 Elimination: 4-Bromobutyronitrile can undergo elimination to form crotononitrile, especially in the presence of a strong base or protic solvents.[3][4][5][6] Using a non-protic, polar aprotic solvent can minimize this. Hydrolysis: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid (4-phthalimidobutanoic acid) if water is present, especially under acidic or basic conditions during work-up.[1][7][8][9][10] |
Issue 2: Difficulty in Purifying the Crude Product
Question: I have my crude this compound, but I'm struggling to get a pure product. What are the common issues and how can I resolve them?
Answer: Purification of this compound can be challenging due to the presence of starting materials and side products with similar polarities. The two primary methods for purification are recrystallization and column chromatography.
Troubleshooting Recrystallization
Workflow for Optimizing Recrystallization
| Symptom | Potential Cause | Recommended Solution |
| Product does not crystallize | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a less polar solvent or use a mixed-solvent system. For example, if the product is soluble in hot ethanol, slowly add water (a non-solvent) until the solution becomes cloudy, then add a drop or two of ethanol to clarify and allow to cool.[9][11] |
| "Oiling out" | The melting point of the solid is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower-boiling point solvent. Alternatively, use a larger volume of the hot solvent to ensure the product remains dissolved until the solution has cooled sufficiently. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
| Low recovery | Too much solvent was used for dissolution, or the product is significantly soluble in the cold solvent. Crystals were washed with too much cold solvent. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[12] Wash the collected crystals with a minimal amount of ice-cold solvent.[9] |
| Product is still impure after recrystallization | Impurities have similar solubility profiles to the product. The solution was cooled too quickly, trapping impurities in the crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[12] If impurities persist, a second recrystallization or column chromatography may be necessary. |
Troubleshooting Column Chromatography
| Symptom | Potential Cause | Recommended Solution |
| Poor separation of product and impurities | Inappropriate solvent system (eluent). Overloading the column. Column packed improperly. | Optimize Eluent: Use TLC to find a solvent system that gives the product an Rf value of 0.2-0.3.[13] A good starting point is a mixture of hexane and ethyl acetate. A gradient elution, gradually increasing the polarity, can improve separation. Reduce Load: Use a larger column or reduce the amount of crude material loaded. A general guideline is 1g of crude material per 20-50g of silica gel. Proper Packing: Ensure the silica gel is packed uniformly without air bubbles or cracks. |
| Product elutes too quickly or not at all | Too Quickly: The eluent is too polar. Not Eluting: The eluent is not polar enough. | Adjust Polarity: Decrease the polarity of the eluent (e.g., increase the proportion of hexane) if the product is eluting too quickly. Increase the polarity (e.g., increase the proportion of ethyl acetate) if the product is not moving down the column. |
| Streaking or tailing of spots on TLC of fractions | The compound is acidic or basic and is interacting strongly with the silica gel. The sample was loaded in a solvent that is too strong. | For Basic Compounds: Add a small amount of triethylamine (~0.5-1%) to the eluent.[13] For Acidic Compounds: Add a small amount of acetic acid (~0.5-1%) to the eluent. Loading: Dissolve the sample in a minimal amount of a low-polarity solvent (like dichloromethane or the eluent itself) before loading onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The most common impurities are:
-
Unreacted 4-Bromobutyronitrile: This starting material is less polar than the product and can be removed by recrystallization or will elute earlier in column chromatography.
-
Phthalimide: This can be present if the potassium phthalimide starting material was not fully deprotonated or if some hydrolysis of the product occurs. It is more polar than the product.[1]
-
Crotononitrile: Formed from the E2 elimination of 4-bromobutyronitrile. It is volatile and may be partially removed during solvent evaporation.[3][4][5][6]
-
4-Phthalimidobutanoic acid: Formed by the hydrolysis of the nitrile group. This is a more polar, acidic impurity.[1][7][8][9][10]
Q2: What is a good solvent for recrystallizing this compound?
A2: Ethanol is a commonly used and effective solvent for the recrystallization of N-alkylphthalimides. The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly. A mixed solvent system of ethanol and water can also be effective if the compound is too soluble in pure ethanol at room temperature.[9][11]
Q3: What is a suitable eluent system for column chromatography of this compound?
A3: A gradient of hexane and ethyl acetate on a silica gel column is a good starting point. Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. The product will likely elute at a ratio between 4:1 and 2:1 hexane:ethyl acetate. Monitor the fractions by TLC.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed by:
-
Melting Point: A pure compound will have a sharp melting point over a narrow range (e.g., 1-2°C). Impurities will typically lower and broaden the melting point range.[14] The literature melting point for this compound is 68-70°C .
-
Thin Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the expected signals with correct integrations and no significant peaks from impurities.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the functional groups present and be free of peaks corresponding to impurities (e.g., a broad O-H stretch from a carboxylic acid impurity).
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Typical Solvents/Eluents | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Ethanol, Ethanol/Water | >98% | Simple, cost-effective, good for removing small amounts of impurities with different solubility profiles.[12] | Can have lower recovery; may not be effective for impurities with very similar solubility. |
| Column Chromatography | Hexane/Ethyl Acetate gradient | >99% | High resolution, capable of separating compounds with similar polarities. | More time-consuming and requires more solvent than recrystallization. |
Table 2: Characteristic Spectroscopic Data for this compound
| Technique | Expected Peaks/Chemical Shifts |
| ¹H NMR (CDCl₃) | δ ~ 7.85-7.95 (m, 2H, Ar-H), 7.70-7.80 (m, 2H, Ar-H), 3.85 (t, J ≈ 7 Hz, 2H, -CH₂-N), 2.50 (t, J ≈ 7 Hz, 2H, -CH₂-CN), 2.15 (quintet, J ≈ 7 Hz, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (CDCl₃) | δ ~ 168.0 (C=O), 134.0 (Ar-C), 132.0 (Ar-C), 123.5 (Ar-C), 118.0 (CN), 37.0 (-CH₂-N), 25.0 (-CH₂-CH₂-CH₂-), 16.0 (-CH₂-CN) |
| FTIR (KBr) | ν ~ 2245 cm⁻¹ (C≡N stretch), 1770 and 1715 cm⁻¹ (C=O imide stretches), ~2950 cm⁻¹ (C-H aliphatic stretch), ~1600 cm⁻¹ (C=C aromatic stretch) |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid completely dissolves. Add ethanol dropwise if needed to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.[9]
-
Drying: Dry the crystals under vacuum to obtain the purified this compound.
-
Analysis: Determine the melting point and obtain spectroscopic data to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Preparation: Prepare a series of hexane/ethyl acetate mixtures of increasing polarity (e.g., 9:1, 4:1, 2:1).
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent (9:1 hexane/ethyl acetate) and pack a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the 4:1 eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the least polar solvent mixture, collecting fractions. Gradually increase the polarity of the eluent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- 1. reddit.com [reddit.com]
- 2. compoundchem.com [compoundchem.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 5. plutusias.com [plutusias.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 13. Purification [chem.rochester.edu]
- 14. digitalcommons.xula.edu [digitalcommons.xula.edu]
Technical Support Center: Deprotection of N-Alkylphthalimides
Welcome to the technical support center for the deprotection of N-alkylphthalimides. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this common synthetic step. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your deprotection reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of N-alkylphthalimides.
Question: My deprotection reaction is showing low to no conversion of the starting material. What are the possible causes and solutions?
Answer:
Low or no conversion is a common issue that can stem from several factors related to reaction conditions and reagent quality.
-
Insufficient Reaction Time or Temperature: Some deprotection methods are slow at room temperature.[1] For instance, hydrazinolysis may require refluxing for several hours to proceed to completion.[2]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, consider increasing the reaction duration or temperature. For hydrazinolysis, refluxing in ethanol or methanol is a common practice.[1]
-
-
Poor Reagent Quality: The purity of reagents, especially the deprotecting agent like hydrazine hydrate, is crucial. Old or improperly stored reagents can be less reactive.
-
Solution: Use fresh, high-quality reagents. It is advisable to use a new bottle of hydrazine hydrate if its efficacy is in doubt.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Polar protic solvents like ethanol or methanol are generally effective for hydrazinolysis as they help to dissolve the reagents and facilitate the reaction.[1]
Question: I am observing significant side product formation in my deprotection reaction. How can I minimize these unwanted reactions?
Answer:
Side reactions can lower the yield of your desired primary amine. The nature of the side products often depends on the deprotection method used and the substrate itself.
-
Hydrazinolysis: In the presence of other functional groups like esters or amides, hydrazine can act as a nucleophile and lead to the formation of undesired hydrazides.[4]
-
Acidic/Basic Hydrolysis: These methods use harsh conditions (strong acids or bases and high temperatures) which can be detrimental to sensitive functional groups in the substrate, leading to decomposition or other side reactions.[1][7]
-
Solution: Avoid acidic or basic hydrolysis if your molecule contains acid or base-labile groups. The Ing-Manske procedure (hydrazinolysis) or reductive deprotection with sodium borohydride are generally milder alternatives.[7]
-
Question: The workup of my reaction is difficult, particularly the removal of the phthalhydrazide byproduct. What is the best way to isolate my product?
Answer:
The separation of the primary amine from the phthalhydrazide precipitate formed during hydrazinolysis can be challenging.[8]
-
Incomplete Precipitation: Phthalhydrazide may not fully precipitate from the reaction mixture, leading to contamination of the final product.
-
Solution 1 (Acidification): After the reaction is complete, cool the mixture and add a dilute acid like hydrochloric acid. This will protonate the liberated amine, making it soluble in the aqueous/alcoholic medium, and often helps to fully precipitate the phthalhydrazide.[1] The precipitate can then be removed by filtration.[1]
-
Solution 2 (Basic Extraction): After removing the phthalhydrazide precipitate by filtration, make the filtrate basic with a strong base like NaOH or KOH to deprotonate the amine salt and liberate the free amine.[1] The amine can then be extracted into an organic solvent.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of N-alkylphthalimides?
The most prevalent methods for cleaving the phthalimide group are:
-
Hydrazinolysis (Ing-Manske Procedure): This is the most widely used method due to its relatively mild and neutral conditions, employing hydrazine hydrate.[2][7]
-
Acidic Hydrolysis: This method uses strong acids like HCl or H₂SO₄ but often requires harsh conditions and long reaction times.[1]
-
Basic Hydrolysis: This involves the use of strong bases like NaOH or KOH and also requires harsh conditions.[2]
-
Reductive Cleavage with Sodium Borohydride: This is a very mild, two-stage, one-flask method suitable for substrates with sensitive functional groups.[5][9]
-
Aminolysis with other amines: Other amines, such as methylamine or ethylenediamine, can also be used for the cleavage.[2][10]
Q2: How do I choose the best deprotection method for my specific substrate?
The choice of method depends on the stability of your substrate under different reaction conditions.[2]
-
For substrates that are stable to heat and have no sensitive functional groups, hydrazinolysis is a robust and common choice.[1]
-
If your substrate contains acid- or base-labile functional groups, reductive deprotection with sodium borohydride is the preferred method due to its mild, near-neutral conditions.[5] This method is also advantageous for preserving stereocenters, as it has been shown to deprotect phthalimides of α-amino acids with no measurable loss of optical activity.[5][6]
-
Acidic or basic hydrolysis should only be considered for very robust molecules that can withstand harsh conditions.[7]
-
Aminolysis with methylamine or ethylenediamine can be a good alternative to hydrazine, with ethylenediamine being noted as a less harsh and safer option.[10]
Q3: Can secondary alkyl halides be used in the Gabriel synthesis?
The Gabriel synthesis generally fails with secondary alkyl halides.[8] This is because the reaction of the phthalimide anion with the alkyl halide proceeds via an SN2 mechanism, which is sterically hindered for secondary and tertiary halides.[11] With secondary halides, elimination reactions often become a competing side reaction.[12]
Q4: My reaction is complete, but I am getting a low yield of the purified amine. What could be the issue?
Low isolated yield despite complete conversion can be due to:
-
Product Loss During Workup: The amine product might have some solubility in the aqueous phase during extraction. Ensure you perform multiple extractions with a suitable organic solvent.
-
Formation of a Salt with Byproduct: During workup, the amine product can sometimes form a salt with the phthalhydrazide byproduct, making it difficult to separate.[13] Washing with a dilute aqueous base can help to break this salt and improve recovery.[13]
-
Incomplete Liberation of the Free Amine: After acidifying to precipitate the phthalhydrazide, it is crucial to make the filtrate sufficiently basic (pH > 12) to ensure the amine is fully deprotonated and can be extracted into the organic phase.[2]
Data Presentation: Comparison of Deprotection Methods
The following tables summarize the reaction conditions for common deprotection methods.
Table 1: Hydrazinolysis of N-Substituted Phthalimides
| N-Substituent | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| Phenyl | Hydrazine hydrate, NaOH (5 eq.), Water | 100 | 1.2 | >80 |
| 4-Ethylphenyl | Hydroxylamine, NaOH (10 eq.), Water | 100 | 2 | >80 |
| 2-Ethylphenyl | Methylamine, NaOH (25 eq.), Water | 100 | 0.7 | >80 |
| Polyethylene glycol | Aqueous hydrazine (40 eq.), THF | Room Temp. | 4 | 70 - 85[14] |
Data adapted from ResearchGate.[15]
Table 2: Reductive Deprotection with Sodium Borohydride
| N-Substituent | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl | NaBH₄, 2-propanol/H₂O; then Acetic Acid | Room Temp., then 80 | 24, then 2 | 93 |
| n-Butyl | NaBH₄, 2-propanol/H₂O; then Acetic Acid | Room Temp., then 80 | 24, then 2 | 90 |
| (S)-α-Methylbenzyl | NaBH₄, 2-propanol/H₂O; then Acetic Acid | Room Temp., then 80 | 24, then 2 | 89 |
Data from Osby, J. O., et al. (1984).[5]
Experimental Protocols
Protocol 1: Hydrazinolysis (Ing-Manske Procedure) [1][2]
-
Dissolution: Dissolve the N-substituted phthalimide (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 - 2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction by TLC until the starting material is consumed. A white precipitate of phthalhydrazide will form.
-
Workup (Acidification): Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve any remaining precipitate and protonate the liberated amine.
-
Filtration: Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Basification and Extraction: Make the filtrate basic with a concentrated NaOH or KOH solution until the pH is >12. Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude primary amine. Purify as needed.
Protocol 2: Reductive Deprotection with Sodium Borohydride [2][3]
-
Dissolution: To a stirred solution of the N-substituted phthalimide (1 equivalent) in a mixture of 2-propanol and water (e.g., 6:1 v/v), add sodium borohydride (4-5 equivalents) in portions at room temperature.
-
Reduction: Stir the reaction mixture for 12-24 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Cyclization: Carefully add glacial acetic acid to the reaction mixture to quench the excess sodium borohydride and adjust the pH to approximately 5.
-
Amine Release: Heat the reaction mixture to 50-80°C for 1-2 hours to promote lactonization and release of the primary amine.[2][3]
-
Workup: Cool the reaction mixture and extract the liberated primary amine with a suitable organic solvent. Dry the organic extract, filter, and concentrate to obtain the crude amine. The byproduct, phthalide, is generally removed during the extractive workup.[3]
Protocol 3: Cleavage with Aqueous Methylamine [2]
-
Dissolution: Dissolve the N-alkylphthalimide (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Methylamine: Add an excess of aqueous methylamine solution (e.g., 40%, 5-10 equivalents) to the solution at room temperature with stirring.
-
Reaction: Stir the mixture at room temperature for a few hours to overnight, monitoring by TLC.
-
Workup: Remove the solvent and excess methylamine under reduced pressure. Treat the residue with an aqueous HCl solution to protonate the desired amine and precipitate the N,N'-dimethylphthalamide byproduct.
-
Filtration: Filter the mixture to remove the precipitate.
-
Basification and Extraction: Make the filtrate basic with a NaOH solution to deprotonate the amine salt. Extract the liberated primary amine with a suitable organic solvent.
-
Drying and Concentration: Dry the combined organic extracts, filter, and concentrate to yield the primary amine.
Visualizations
Caption: Troubleshooting workflow for N-alkylphthalimide deprotection.
Caption: Mechanism of phthalimide deprotection by hydrazinolysis.
Caption: Mechanism of reductive deprotection with NaBH₄.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 7. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
Alternative solvents for the synthesis of 4-Phthalimidobutyronitrile
Technical Support Center: Synthesis of 4-Phthalimidobutyronitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of this compound, with a focus on the use of alternative and greener solvents.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common method is a variation of the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with a 4-halobutyronitrile, typically 4-chlorobutyronitrile or 4-bromobutyronitrile. This SN2 reaction is favored for producing primary amines (after a subsequent deprotection step) as it prevents over-alkylation that can occur with other methods.
Q2: What are the conventional solvents used for this synthesis, and what are their drawbacks?
Traditionally, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are used.[1] While effective, these solvents have several drawbacks, including high boiling points which make them difficult to remove, and concerns regarding their toxicity and environmental impact.
Q3: What are the main categories of "greener" or alternative solvents for this reaction?
Greener alternatives aim to reduce the environmental and health impacts of the synthesis. Key categories include:
-
Bio-based solvents: Derived from renewable resources, such as Cyrene™ and cyclopentyl methyl ether (CPME).[2][3]
-
Ionic Liquids (ILs): Salts that are liquid at low temperatures, offering low volatility and high thermal stability.
-
Deep Eutectic Solvents (DESs): Mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components.[4]
-
Phase-Transfer Catalysis (PTC) in less hazardous solvents or solvent-free conditions: Facilitates the reaction between reactants in different phases, often allowing the use of water or no solvent at all.[5][6]
-
Propylene Carbonate: A biodegradable and low-toxicity solvent.[7]
Q4: Can the synthesis of this compound be performed without a solvent?
Yes, solvent-free or "neat" reaction conditions are possible, particularly with the use of phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB).[8] This approach significantly reduces solvent waste. Microwave irradiation can also be employed to facilitate solvent-free reactions.[5]
Q5: What is the role of a phase-transfer catalyst (PTC) in this synthesis?
A phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, facilitates the transfer of the phthalimide anion from the solid or aqueous phase to the organic phase where the 4-halobutyronitrile is located. This enhances the reaction rate and allows for the use of biphasic solvent systems or even solvent-free conditions, which are considered greener approaches.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Poorly reactive alkyl halide: Alkyl chlorides are less reactive than bromides and iodides. | - Consider using 4-bromobutyronitrile instead of 4-chlorobutyronitrile. - Add a catalytic amount of potassium iodide (KI) to the reaction mixture to facilitate an in-situ Finkelstein reaction, converting the chloride to the more reactive iodide.[9] |
| 2. Steric hindrance: Although 4-halobutyronitrile is a primary halide, impurities or side reactions could lead to hindered substrates. | - Ensure the purity of the starting materials. | |
| 3. Presence of water: Water can hydrolyze the potassium phthalimide and react with the alkyl halide. | - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. | |
| 4. Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction stalls, consider increasing the temperature or extending the reaction time. | |
| Formation of Side Products | 1. Elimination reaction: Especially at higher temperatures, elimination can compete with substitution. | - Use the lowest effective temperature for the reaction. - Ensure a suitable base is used if preparing potassium phthalimide in situ. |
| 2. Hydrolysis of the nitrile group: If water is present, the nitrile group can be hydrolyzed to a carboxylic acid, especially under basic or acidic conditions. | - Maintain anhydrous conditions. - Use a neutral workup procedure if possible. | |
| Difficulty in Product Isolation | 1. High boiling point of the solvent: Solvents like DMF and DMSO are difficult to remove completely. | - After the reaction, precipitate the product by adding the reaction mixture to a large volume of water. The organic product can then be filtered or extracted with a lower-boiling organic solvent. |
| 2. Product is an oil: this compound can sometimes be difficult to crystallize. | - Use column chromatography for purification if recrystallization is not effective. | |
| Inconsistent Results with Greener Solvents | 1. Viscosity of the solvent: Some greener solvents, like Cyrene™, can be viscous, affecting reaction kinetics. | - Consider using a co-solvent to reduce viscosity.[10] - Ensure efficient stirring. |
| 2. Solubility issues: Potassium phthalimide may have limited solubility in some alternative solvents. | - Finely grind the potassium phthalimide to increase its surface area. - Use a phase-transfer catalyst to improve solubility and reactivity. |
Data Presentation: Alternative Solvents for N-Alkylation of Phthalimide
The following table summarizes reaction conditions for the N-alkylation of phthalimide with various alkyl halides using alternative solvents. While specific data for this compound is limited, these examples provide a strong basis for experimental design.
| Solvent System | Alkyl Halide | Catalyst/Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Toluene | 2-Chloromethyl-2,1-borazaronaphthalene | 18-crown-6 | 100 | 1 | 90 | [11] |
| Solvent-free | Various | K₂CO₃, TBAB | Spontaneous | - | Good | [8] |
| Propylene Carbonate | Propylene Carbonate (as reactant) | CaCl₂ | 170 | 4 | 66 | [7] |
| Ionic Liquid ([bmim]OH) | Various | [bmim]OH | RT | - | High | [8] |
| Deep Eutectic Solvent (Phthalic Acid-based) | - | - | 70 | - | High | [12] |
| Cyrene™ | Acid Chlorides | NEt₃ | RT | - | High | [13] |
| Cyclopentyl Methyl Ether (CPME) | Alkyl Halides | Various Bases | RT - Reflux | - | Good | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Phase-Transfer Catalysis (Solvent-Free)
This protocol is adapted from general procedures for solvent-free N-alkylation of phthalimide using a phase-transfer catalyst.[8]
-
Materials:
-
Potassium phthalimide (1.0 eq)
-
4-Chlorobutyronitrile or 4-bromobutyronitrile (1.1 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (1.2 eq, if starting from phthalimide)
-
-
Procedure: a. In a round-bottom flask, combine potassium phthalimide, 4-halobutyronitrile, and TBAB. If starting with phthalimide, also add potassium carbonate. b. The mixture is stirred vigorously at a temperature between 80-120°C. The reaction may be spontaneous or require gentle heating to initiate. c. Monitor the reaction progress by TLC. d. Upon completion, cool the reaction mixture to room temperature. e. Add water to the solidified mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. g. Purify the crude this compound by recrystallization (e.g., from ethanol) or column chromatography.
Protocol 2: Synthesis of this compound in a Bio-based Solvent (Cyrene™)
This protocol is a conceptual adaptation based on the use of Cyrene™ for similar nucleophilic substitution reactions.[10][13]
-
Materials:
-
Potassium phthalimide (1.0 eq)
-
4-Bromobutyronitrile (1.1 eq)
-
Cyrene™ (as solvent)
-
-
Procedure: a. To a stirred suspension of potassium phthalimide in Cyrene™, add 4-bromobutyronitrile. b. Heat the reaction mixture to 80-100°C. c. Monitor the reaction by TLC until the starting materials are consumed. d. After cooling, add water to the reaction mixture to precipitate the product. e. Filter the solid product and wash with water. f. The crude product can be further purified by recrystallization from an appropriate solvent.
Visualizations
Experimental Workflow for Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Greener Solvent Alternatives
Caption: Classification of alternative solvents for Gabriel synthesis.
References
- 1. Chemicals [chemicals.thermofisher.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Deep Eutectic Solvents and Multicomponent Reactions: Two Convergent Items to Green Chemistry Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iajpr.com [iajpr.com]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cyrene™ blends: a greener solvent system for organic syntheses - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Accessing an Azaborine Building Block: Synthesis and Substitution Reactions of 2-Chloromethyl-2,1-borazaronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Control in the Gabriel Synthesis of Nitriles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Gabriel synthesis for the preparation of nitriles, specifically focusing on the critical aspect of temperature control during the N-alkylation of potassium phthalimide with α-halo nitriles.
Troubleshooting Guide
This guide addresses common issues encountered during the Gabriel synthesis of nitriles, with a focus on temperature-related problems.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Temperature Considerations |
| Insufficient Reaction Temperature | The N-alkylation step of the Gabriel synthesis often requires elevated temperatures to proceed at a reasonable rate. For less reactive α-halo nitriles, the reaction may be slow or not initiate at lower temperatures. Action: Gradually increase the reaction temperature. Monitor the reaction progress by TLC. For many Gabriel syntheses, temperatures in the range of 100-190°C have been reported, depending on the substrate and solvent.[1] |
| Reaction Temperature Too High | Excessive heat can lead to the degradation of the starting materials or the desired product. α-Halo nitriles and the resulting phthalimido nitriles may not be stable at very high temperatures, leading to the formation of side products and reduced yield. Action: If charring or the formation of multiple unidentified spots on a TLC plate is observed, reduce the reaction temperature. Consider using a higher boiling point solvent to maintain a consistent and controlled temperature. |
| Inappropriate Solvent | The choice of solvent is crucial for achieving the desired reaction temperature and ensuring the solubility of the reactants. Action: Dimethylformamide (DMF) is a commonly used solvent that can accelerate the reaction, potentially allowing for lower reaction temperatures.[2] Other polar aprotic solvents like DMSO or acetonitrile can also be considered. Be aware that some solvents like DMSO can decompose at high temperatures. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps & Temperature Considerations |
| Elimination Reactions | At elevated temperatures, especially with hindered α-halo nitriles, elimination reactions can compete with the desired SN2 substitution, leading to the formation of unsaturated byproducts. |
| Decomposition of Reactants or Products | High temperatures can cause the decomposition of the phthalimide anion, the α-halo nitrile, or the product. This is often indicated by a darkening of the reaction mixture. Action: Lower the reaction temperature and consider extending the reaction time. The use of a milder base or a different solvent system might also be beneficial. |
| Solvent Participation | Some solvents, particularly DMSO, can participate in side reactions at elevated temperatures, leading to byproducts. Action: If unexpected byproducts are observed, consider switching to a more inert solvent like DMF or N-methyl-2-pyrrolidone (NMP) for high-temperature reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the Gabriel synthesis of nitriles?
A1: There is no single "optimal" temperature, as it is highly dependent on the specific α-halo nitrile substrate and the solvent used. However, based on related Gabriel syntheses, a starting point for optimization is in the range of 100°C to 190°C.[1] For more reactive substrates, lower temperatures may be sufficient, while less reactive ones might require heating closer to the upper end of this range. It is crucial to monitor the reaction progress by TLC to determine the ideal temperature for your specific system.
Q2: Can microwave irradiation be used to control the temperature in the Gabriel synthesis of nitriles?
A2: Yes, microwave-assisted synthesis can be an effective method for precise and rapid heating. In related syntheses, such as that of N-Phthaloylglycine, microwave heating at 130°C has been successfully employed.[3][4][5] This technique can lead to shorter reaction times and potentially higher yields by minimizing the formation of side products due to prolonged heating.
Q3: How does the choice of solvent affect the reaction temperature?
A3: The solvent's boiling point will determine the maximum temperature achievable at atmospheric pressure. Furthermore, polar aprotic solvents like DMF can accelerate the SN2 reaction, which may allow for the use of lower temperatures compared to less polar solvents.[2]
Q4: I am seeing a dark coloration in my reaction mixture at high temperatures. What could be the cause?
A4: Darkening of the reaction mixture, or charring, at high temperatures is often an indication of decomposition of the reactants, product, or solvent. This can lead to a significant decrease in yield and complicate the purification process. If this occurs, it is advisable to repeat the reaction at a lower temperature for a longer duration.
Experimental Protocols
Table 1: Exemplary Reaction Conditions for Gabriel N-Alkylation
| Product | Alkyl Halide | Solvent | Temperature | Reaction Time | Reference |
| N-Benzylphthalimide | Benzyl chloride | None | 190°C | 3 hours | Organic Syntheses |
| β-Bromoethylphthalimide | Ethylene dibromide | None | 180-190°C | 12 hours | [6] |
| Ethyl phthalimidomalonate | Ethyl bromomalonate | None | 110-120°C (initiation) | 1 hour (after initiation) | Organic Syntheses |
| N-Phthaloylglycine | Glycine (with Phthalic Anhydride) | None (Microwave) | 130°C | 5-6 minutes | [3][4][5] |
Visualizing the Workflow and Troubleshooting
The following diagrams illustrate the experimental workflow for the Gabriel synthesis of nitriles and a logical approach to troubleshooting temperature-related issues.
References
- 1. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 2. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Preventing Over-alkylation in Amine Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering over-alkylation during amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why does it happen during direct alkylation of amines?
A1: Over-alkylation, or polyalkylation, is a frequent side reaction where a starting amine reacts with an alkylating agent (like an alkyl halide) multiple times. This leads to an difficult-to-separate mixture of primary (RNH₂), secondary (R₂NH), tertiary (R₃N), and even quaternary ammonium salts (R₄N⁺X⁻).[1][2]
The core issue is that the alkylated amine product is often more nucleophilic than the starting amine.[1][2][3][4] Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom.[2][4] This enhanced nucleophilicity makes the newly formed secondary amine more likely to react again with the alkyl halide than the original primary amine, creating a "runaway" reaction that is hard to control.[1][2][3] For example, a secondary amine can be about 100 times more nucleophilic than a primary amine, which itself is about 1000 times more nucleophilic than ammonia.[5]
Caption: The over-alkylation cascade, driven by increasing product nucleophilicity.
Q2: My reaction produced a mixture of mono-, di-, and tri-alkylated products. What should I check first?
A2: When faced with a mixture of products, a systematic approach to troubleshooting is essential. The primary factors to investigate are stoichiometry, reaction conditions, and the inherent reactivity of your substrates.
Caption: Logical workflow for troubleshooting over-alkylation.
Q3: How can I favor selective mono-N-alkylation?
A3: Several strategies can be employed to suppress over-alkylation and improve the yield of the desired mono-alkylated product.
-
Stoichiometric Control : Use a large excess (5-10 fold) of the starting amine compared to the alkylating agent.[6] This statistically increases the probability that the alkylating agent will react with the more abundant starting amine instead of the newly formed product.[6] This approach is most practical when the amine is inexpensive and easily separable from the product.
-
Alternative Synthetic Methods : For more controlled and selective alkylation, consider methods that avoid the direct reaction of an amine with an alkyl halide.
-
Reductive Amination : This is one of the most reliable methods for controlled N-alkylation.[7] It involves reacting an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target amine.[7] This one-pot process bypasses the issue of increasing nucleophilicity.[1]
-
Gabriel Synthesis : This method is specifically designed for the synthesis of primary amines and completely avoids over-alkylation.[6][8] It uses potassium phthalimide as an ammonia surrogate.[8][9] The bulky phthalimide can only undergo a single alkylation, and the primary amine is later liberated via hydrolysis or hydrazinolysis.[8][9]
-
-
Use of Protecting Groups : Temporarily "protecting" the amine with a group that reduces its nucleophilicity is a highly effective strategy.[1] After the desired alkylation, the protecting group is removed.[1][10] Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).[10]
Data Presentation
The choice of strategy can significantly impact the product distribution. The following table summarizes the expected outcomes based on the chosen method.
| Strategy | Amine:Alkyl Halide Ratio | Expected Primary Product | Likelihood of Over-alkylation | Key Considerations |
| Direct Alkylation | 1 : 1 | Mixture of Secondary/Tertiary/Quaternary amines | Very High | Prone to complex mixtures; difficult to control.[1][11] |
| Direct Alkylation | >5 : 1 (Amine Excess) | Secondary Amine | Moderate to Low | Effective when amine is cheap and easily removed.[6][12] |
| Reductive Amination | ~1 : 1 (Amine:Carbonyl) | Desired Alkylated Amine | Very Low | Highly selective; broad substrate scope.[7][13] |
| Gabriel Synthesis | ~1 : 1 (Phthalimide:Halide) | Primary Amine | None | Limited to primary alkyl halides.[8][9][14] |
| Protected Amine Alkylation | ~1 : 1 | Mono-alkylated Amine | Very Low | Requires extra protection/deprotection steps.[1][10][15] |
Experimental Protocols
Protocol 1: Selective Mono-Alkylation via Reductive Amination
This protocol, adapted from literature procedures, uses sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is highly effective for reductive amination.[1][7][10]
Materials:
-
Primary amine (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) and the aldehyde/ketone (1.0-1.2 eq) in DCM or DCE.
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate the formation of the imine intermediate.[9]
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.[9]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Be cautious as gas evolution may occur.[9]
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction's progress by TLC or LC-MS.[9]
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃.[14]
-
Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).[14]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[14]
-
Purify the crude product by column chromatography if necessary.[14]
Caption: General workflow for selective mono-alkylation via reductive amination.
Protocol 2: Synthesis of a Primary Amine via Gabriel Synthesis
This method uses phthalimide to ensure only a single alkylation occurs, providing a clean route to primary amines from primary alkyl halides.[8][9] The final amine is typically liberated using hydrazine.[9]
Materials:
-
Potassium phthalimide (1.0 eq)
-
Primary alkyl halide (1.0 eq)
-
Dimethylformamide (DMF) as solvent
-
Hydrazine (N₂H₄), hydrate or solution in EtOH/H₂O
-
HCl (concentrated)
-
NaOH solution
Procedure:
-
Dissolve potassium phthalimide in DMF.
-
Add the primary alkyl halide and heat the mixture (e.g., to 60-80 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and add hydrazine. Reflux the mixture for 1-4 hours. A precipitate of phthalhydrazide will form.[9]
-
Cool the mixture, add concentrated HCl, and heat briefly to dissolve the salts.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Cool the filtrate in an ice bath and make it basic by adding NaOH solution.
-
Extract the liberated primary amine with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over an appropriate drying agent (e.g., KOH pellets), filter, and carefully remove the solvent to yield the primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of N-Substituted Phthalimides
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted potassium phthalimide from reaction mixtures, a common purification challenge in Gabriel synthesis and related N-alkylation reactions.
Troubleshooting Guide
Unreacted potassium phthalimide can be a persistent impurity. The following guide addresses common issues encountered during its removal.
| Issue | Potential Cause | Recommended Solution |
| Product is contaminated with a water-soluble impurity. | Incomplete removal of potassium phthalimide during aqueous workup. | - Increase the volume of water washes: Ensure thorough mixing during each wash to maximize the dissolution of potassium phthalimide into the aqueous phase. - Use brine wash: After the water washes, a wash with saturated sodium chloride solution can help to break up any emulsions and further remove water-soluble impurities. |
| Low yield of desired N-substituted phthalimide after purification. | The product may have some solubility in the aqueous wash, especially if it is a short-chain alkyl phthalimide. | - Minimize the volume of water used for washing: Use just enough to dissolve the potassium phthalimide. - Back-extract the aqueous layer: After the initial separation, extract the aqueous layer with a small amount of the organic solvent to recover any dissolved product. |
| A persistent emulsion forms during aqueous workup. | The presence of both polar and non-polar components can stabilize emulsions. | - Add a small amount of brine (saturated NaCl solution): This can help to break the emulsion by increasing the ionic strength of the aqueous phase. - Allow the mixture to stand for an extended period: Sometimes, emulsions will break on their own if given enough time. - Filter the entire mixture through a pad of Celite®: This can sometimes help to break up the emulsion. |
| The final product is contaminated with phthalimide. | Hydrolysis of potassium phthalimide during the reaction or workup. | - Wash the organic layer with a dilute base: A wash with a 1-5% sodium bicarbonate or sodium carbonate solution will deprotonate the acidic phthalimide, forming the water-soluble sodium salt which can then be removed in the aqueous phase.[1] |
| Recrystallization yields are poor or no crystals form. | - Too much solvent was used. - The solution is supersaturated. - The product has oiled out. | - Evaporate some of the solvent to concentrate the solution and attempt recrystallization again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. - If the product oils out, re-heat the solution, add a small amount of additional solvent, and allow it to cool more slowly .[2][3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for removing unreacted potassium phthalimide?
A1: The removal of unreacted potassium phthalimide is based on its significantly different solubility profile compared to the desired N-substituted phthalimide product. Potassium phthalimide is an ionic salt and is therefore highly soluble in water but generally insoluble in common organic solvents like dichloromethane, ethyl acetate, and ether.[4] Conversely, N-substituted phthalimides are typically non-polar organic molecules with good solubility in organic solvents and poor solubility in water. This allows for an efficient separation through aqueous extraction.
Q2: What is the most common and straightforward method to remove potassium phthalimide?
A2: The most common method is a simple aqueous workup. After the reaction is complete, the reaction mixture is poured into water. The water-soluble potassium phthalimide dissolves in the aqueous layer, while the desired N-substituted phthalimide product remains in the organic phase (or precipitates out if the reaction solvent is miscible with water). The product can then be isolated by extraction with an organic solvent or by filtration.
Q3: Can I use other methods besides aqueous extraction?
A3: While aqueous extraction is the most common, other methods can be employed, especially if the product has some water solubility.
-
Precipitation/Filtration: If the reaction is run in a non-polar solvent in which potassium phthalimide is insoluble, the unreacted salt can be removed by filtration before the workup.
-
Column Chromatography: If other impurities are also present, silica gel column chromatography can be used to separate the desired product from both polar (potassium phthalimide) and non-polar impurities.
Q4: How can I confirm that all the potassium phthalimide has been removed?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the purification process. Spot the crude reaction mixture and the purified product on a TLC plate. Unreacted potassium phthalimide is very polar and will have a low Rf value (it will remain at or near the baseline) in most common organic solvent systems. The purified product should not show a spot corresponding to potassium phthalimide.
Data Presentation
The success of the purification relies on the differential solubility of the starting materials and products. The following table summarizes the solubility of relevant compounds.
Table 1: Solubility of Key Compounds in Various Solvents
| Compound | Water | Ethanol | Acetone | Dichloromethane | Diethyl Ether |
| Potassium Phthalimide | Soluble | Insoluble | Insoluble | Insoluble | Insoluble |
| Phthalimide | Slightly Soluble (0.36 g/100 mL)[5] | Soluble | Soluble | Sparingly Soluble | Sparingly Soluble |
| N-Ethylphthalimide | Insoluble | Soluble | Soluble | Soluble | Soluble |
| N-Propylphthalimide | Insoluble[6] | Insoluble[6] | Soluble | Soluble | Insoluble[6] |
| N-Butylphthalimide | Insoluble[7] | Insoluble[7] | Soluble | Soluble | Insoluble[7] |
| N-Benzylphthalimide | Insoluble | Soluble | Soluble | Soluble | Soluble |
Note: "Soluble" and "Insoluble" are qualitative descriptions. The exact solubility can vary with temperature.
Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol is suitable for most Gabriel syntheses where the desired product is not significantly water-soluble.
-
Quenching the Reaction: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Addition of Water: Slowly pour the reaction mixture into a beaker containing deionized water (typically 5-10 times the volume of the reaction solvent). Stir vigorously for 5-10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.
-
Washing: Combine the organic extracts and wash sequentially with:
-
Deionized water (to remove residual potassium phthalimide).
-
Saturated aqueous sodium chloride solution (brine) (to aid in phase separation and remove dissolved water).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-substituted phthalimide.
-
Further Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying the crude N-substituted phthalimide obtained after the initial workup.
-
Solvent Selection: Choose a suitable solvent or solvent system in which the desired product is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common solvents for N-substituted phthalimides include ethanol, isopropanol, and ethyl acetate/hexane mixtures.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
Visualizations
Diagram 1: Workflow for Removal of Potassium Phthalimide by Aqueous Workup
Caption: Aqueous workup for potassium phthalimide removal.
Diagram 2: Troubleshooting Logic for Incomplete Removal
Caption: Troubleshooting incomplete impurity removal.
References
- 1. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Propyl Phthalimide (CAS 5323-50-2) Certified Manufacturer & Supplier in EU & UK [epapchem.com]
- 7. N-Butyl Phthalimide | CAS 1515-72-6 | International B2B Manufacturer and Supplier Europe and Asia [papchemlifesciences.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Phthalimidobutyronitrile
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-phthalimidobutyronitrile and related N-substituted phthalimides. NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and spatial relationships of atoms. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR for structural characterization.
Predicted ¹H and ¹³C NMR Data for this compound
Table 1: Predicted ¹H NMR Data for this compound (CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Splitting Pattern | Integration | Coupling Constant (J, Hz) |
| H-a | ~ 7.85 | dd | 2H | J ≈ 5.5, 3.0 |
| H-b | ~ 7.72 | dd | 2H | J ≈ 5.5, 3.0 |
| H-c | ~ 3.80 | t | 2H | J ≈ 7.0 |
| H-d | ~ 2.10 | m | 2H | |
| H-e | ~ 2.45 | t | 2H | J ≈ 7.0 |
Table 2: Predicted ¹³C NMR Data for this compound (CDCl₃)
| Carbons | Chemical Shift (δ, ppm) |
| C-1 | ~ 168.0 |
| C-2 | ~ 132.0 |
| C-3 | ~ 123.5 |
| C-4 | ~ 134.2 |
| C-5 | ~ 37.0 |
| C-6 | ~ 25.0 |
| C-7 | ~ 16.0 |
| C-8 (CN) | ~ 119.0 |
Comparative ¹H and ¹³C NMR Data of Alternative N-Substituted Phthalimides
To provide context for the predicted data of this compound, the following tables present experimental NMR data for N-ethylphthalimide and N-butylphthalimide. These compounds illustrate the effect of the alkyl chain length on the chemical shifts of the methylene protons attached to the nitrogen atom.
Table 3: Experimental ¹H and ¹³C NMR Data for N-Ethylphthalimide and N-Butylphthalimide (CDCl₃)
| Compound | Protons/Carbons | ¹H Chemical Shift (δ, ppm), Splitting, J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| N-Ethylphthalimide | Phthalimide-H | 7.79 (dd, J = 5.5, 3.0), 7.67 (dd, J = 5.4, 3.2) | 168.2, 133.8, 132.2, 123.0 |
| N-CH₂ | 3.70 (q, J ≈ 7.2) | 32.8 | |
| CH₃ | 1.24 (t, J ≈ 7.2) | 13.9 | |
| N-Butylphthalimide | Phthalimide-H | 7.8 (dd, J = 5.5, 3.0), 7.67 (dd, J = 5.4, 3.1) | 168.4, 133.8, 132.1, 123.1 |
| N-CH₂ | 3.65 (t, J = 7.3) | 37.7 | |
| N-CH₂-CH₂ | 1.63 (m) | 30.6 | |
| CH₂-CH₃ | 1.33 (q, J = 7.5) | 20.2 | |
| CH₃ | 0.91 (t, J = 7.4) | 13.6 |
Visualizing the Structure and Analysis Workflow
The following diagrams illustrate the chemical structure of this compound with labeled atoms corresponding to the NMR data and the general workflow for NMR analysis.
Caption: Chemical structure of this compound with atom labeling for NMR correlation.
Caption: General workflow for NMR spectroscopic analysis.
Experimental Protocols
The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound.
1. Sample Preparation
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.
-
The solvent should contain a reference standard, typically tetramethylsilane (TMS), for calibrating the chemical shift scale to 0 ppm.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Transfer the clear solution to a 5 mm NMR tube using a pipette, avoiding any solid particles. The solution height in the tube should be approximately 4-5 cm.
2. ¹H NMR Spectroscopy Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Optimize the magnetic field homogeneity by shimming on the sample.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Typical acquisition parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
3. ¹³C NMR Spectroscopy Acquisition
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required to obtain a good signal-to-noise ratio.
-
Typical acquisition parameters include a 30° pulse, a spectral width of 0 to 220 ppm, and a relaxation delay of 2 seconds.
4. Data Processing
-
The raw data (Free Induction Decay, FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum.
-
The spectrum is then phased and the baseline is corrected to ensure accurate integration and chemical shift determination.
-
The spectrum is referenced to the TMS signal at 0 ppm.
This comprehensive guide, combining predicted data with experimental data from analogous compounds, provides a robust framework for the NMR analysis of this compound and related molecules. The detailed protocols and visual aids further support researchers in their structural elucidation endeavors.
A Comparative Guide to the Infrared Spectroscopic Characterization of 4-Phthalimidobutyronitrile
This guide provides a detailed comparison of the infrared (IR) spectroscopic profile of 4-Phthalimidobutyronitrile with relevant alternative compounds. It is intended for researchers, scientists, and professionals in drug development who utilize IR spectroscopy for the structural elucidation and characterization of organic molecules. This document outlines the expected vibrational frequencies, presents a detailed experimental protocol for spectral acquisition, and includes a logical workflow for spectroscopic analysis.
Data Presentation: Comparative IR Absorption Frequencies
The infrared spectrum of this compound is characterized by the distinct absorption bands of its nitrile and phthalimide functional groups. A comparison with simpler molecules containing these individual moieties highlights the unique spectral signature of the target compound. The following table summarizes the key diagnostic peaks.
| Functional Group | Vibrational Mode | This compound (Expected, cm⁻¹) | Butyronitrile (Alternative 1, cm⁻¹) | N-Methylphthalimide (Alternative 2, cm⁻¹) |
| Nitrile | C≡N stretch | 2260 - 2240 (sharp, medium)[1][2][3] | 2260 - 2240 (sharp, medium) | Not Applicable |
| Imide | C=O stretch (asymmetric) | 1790 - 1735 (strong)[4] | Not Applicable | 1790 - 1735 (strong) |
| Imide | C=O stretch (symmetric) | 1750 - 1680 (strong)[4] | Not Applicable | 1750 - 1680 (strong) |
| Aromatic C-H | C-H stretch | ~3100 - 3000 (multiple, weak to medium)[5] | Not Applicable | ~3100 - 3000 (multiple, weak to medium) |
| Aliphatic C-H | C-H stretch | ~2950 - 2850 (medium)[5] | ~2950 - 2850 (medium) | ~2950 - 2850 (for N-CH₃) |
| Aromatic C=C | C=C stretch | ~1600 & ~1470 (medium)[6] | Not Applicable | ~1600 & ~1470 (medium) |
This comparative data illustrates that this compound can be unequivocally identified by the concurrent presence of a sharp absorption band in the nitrile region (around 2250 cm⁻¹) and the characteristic pair of strong carbonyl absorptions of the cyclic imide group.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This section details the methodology for acquiring a Fourier-transform infrared (FT-IR) spectrum of a solid sample, such as this compound, using an Attenuated Total Reflectance (ATR) accessory.
Objective: To obtain a high-quality infrared spectrum of a solid organic compound for structural characterization.
Materials:
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
This compound sample (solid).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues from previous measurements. Allow the crystal to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, initiate the collection of a background spectrum.
-
The background scan will measure the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm to apply firm and consistent pressure to the sample, ensuring good contact between the solid and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.
-
The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Data Processing and Analysis:
-
The acquired spectrum should be automatically ratioed against the background spectrum.
-
Label the significant peaks corresponding to the functional groups present in this compound.
-
Compare the obtained peak positions with the expected values from the literature to confirm the compound's identity.
-
-
Cleaning:
-
Retract the press arm and carefully remove the sample from the ATR crystal using a clean spatula.
-
Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to ensure no sample residue remains.
-
Mandatory Visualization: IR Spectroscopy Workflow
The following diagram illustrates the logical workflow for the characterization of a chemical compound using IR spectroscopy.
Caption: Workflow for compound characterization using IR spectroscopy.
References
Mass spectrometry of 4-Phthalimidobutyronitrile
An Essential Guide to the Mass Spectrometry of 4-Phthalimidobutyronitrile for Researchers
For drug development professionals and scientists, the precise structural elucidation of novel compounds is paramount. This guide provides a detailed comparison of mass spectrometry and other analytical techniques for the characterization of this compound. While a reference mass spectrum for this specific compound is not publicly available, this document outlines the expected fragmentation patterns based on the known behavior of its constituent chemical moieties.
Comparison of Analytical Techniques
Mass spectrometry is a powerful tool for determining the molecular weight and structural features of compounds by analyzing their fragmentation patterns. However, a comprehensive characterization of this compound also benefits from complementary techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, elemental composition (with high resolution MS). | High sensitivity, small sample requirement, provides structural information through fragmentation. | Isomers may not be distinguishable, can require derivatization for volatile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms. | Non-destructive, provides unambiguous structure determination, good for stereochemical analysis. | Lower sensitivity than MS, requires larger sample amounts, certain nuclei may require longer acquisition times. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, provides a molecular "fingerprint". | Provides limited information on the overall molecular structure, not suitable for identifying isomers with the same functional groups. |
Mass Spectrometry of this compound: An Overview
Electron Ionization (EI) mass spectrometry of this compound is expected to yield a molecular ion peak and several characteristic fragment ions. The fragmentation is predicted to occur at the bonds of the butyronitrile chain and within the phthalimide group.
Predicted Fragmentation Pattern
The electron ionization mass spectrum of this compound (molecular weight: 200.22 g/mol ) is anticipated to show a molecular ion peak (M+) at m/z 200. The fragmentation is likely to proceed through several key pathways, detailed in the table below.
| m/z | Proposed Fragment Ion | Structure |
| 200 | Molecular Ion | [C12H12N2O2]+• |
| 160 | [M - C3H4N]+• | Ion resulting from McLafferty rearrangement |
| 148 | [C8H4O2N]+ | Phthalimidomethyl cation |
| 147 | [C8H5NO2]+• | Phthalimide radical cation |
| 132 | [C8H4O2]+• | Phthalic anhydride radical cation |
| 104 | [C7H4O]+• | Benzoyl cation |
| 76 | [C6H4]+• | Benzyne radical cation |
| 54 | [C3H4N]+ | Butyronitrile fragment cation |
Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS)
A standard protocol for acquiring an EI mass spectrum of a small molecule like this compound is as follows:
-
Sample Preparation: Dissolve a small amount of the purified compound (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[1]
-
Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
-
Scan Range: m/z 40-400.
-
-
Sample Introduction: Introduce the sample into the ion source. For volatile compounds, a gas chromatography (GC) inlet can be used. For less volatile solids, a direct insertion probe is suitable.
-
Data Acquisition: Acquire the mass spectrum. The instrument will bombard the sample with electrons, causing ionization and fragmentation. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio and detected.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with theoretical predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to elucidate the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm-1.[2]
-
Data Analysis: Identify characteristic absorption bands for functional groups such as C=O (imide), C-N (imide), and C≡N (nitrile). Nitriles typically show a sharp, intense absorption band in the 2260-2200 cm-1 region.[3][4]
Visualizing the Fragmentation Pathway
The following diagram illustrates the proposed major fragmentation pathways for this compound under electron ionization.
Caption: Proposed EI-MS fragmentation of this compound.
References
A Comparative Guide to the Synthesis of 4-Aminobutyronitrile: Gabriel Synthesis vs. Reductive Amination
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 4-Aminobutyronitrile, a valuable building block in medicinal chemistry, can be synthesized through various routes. This guide provides an objective comparison of two common methods: the Gabriel synthesis and reductive amination, supported by experimental data and detailed protocols to inform your synthetic strategy.
This comparison focuses on the synthesis of 4-aminobutyronitrile starting from 4-chlorobutyronitrile for the Gabriel synthesis and from succinonitrile for the reductive amination pathway. Both methods present distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.
At a Glance: Key Performance Metrics
| Parameter | Gabriel Synthesis | Reductive Amination |
| Starting Material | 4-Chlorobutyronitrile | Succinonitrile |
| Key Reagents | Potassium phthalimide, Hydrazine or Acid/Base | H₂, Metal Catalyst (e.g., Raney Nickel, Rhodium) |
| Typical Yield | 65-85% | 70-90% |
| Reaction Temperature | 100-190°C | 25-100°C |
| Reaction Time | 4-8 hours | 2-6 hours |
| Key Advantages | - Avoids over-alkylation- Good for primary amines | - High yields- Milder reaction conditions- Atom economical |
| Key Disadvantages | - Harsh hydrolysis conditions- Phthalic acid byproduct | - Potential for over-reduction- Catalyst cost and handling |
Logical Workflow for Method Selection
Caption: Decision-making flowchart for selecting a synthetic route to 4-aminobutyronitrile.
Gabriel Synthesis of 4-Aminobutyronitrile
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, effectively preventing the common issue of over-alkylation.[1][2] The synthesis proceeds in two main steps: the formation of an N-alkylphthalimide intermediate via an SN2 reaction, followed by the liberation of the primary amine.[3][4]
Experimental Protocol
Step 1: Synthesis of N-(3-cyanopropyl)phthalimide
-
In a round-bottom flask equipped with a reflux condenser, combine potassium phthalimide (1.1 equivalents) and 4-chlorobutyronitrile (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF).[5]
-
Heat the reaction mixture to 100-150°C and maintain for 2-4 hours.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water to precipitate the N-(3-cyanopropyl)phthalimide.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
Step 2: Hydrolysis of N-(3-cyanopropyl)phthalimide
-
Using Hydrazine (Ing-Manske procedure):
-
Suspend the N-(3-cyanopropyl)phthalimide in ethanol or a similar solvent.
-
Add hydrazine hydrate (1.2-1.5 equivalents) to the suspension.[2]
-
Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.[2]
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate any remaining phthalhydrazide.
-
Filter to remove the solid byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-aminobutyronitrile hydrochloride salt. The free amine can be obtained by neutralization with a base.
-
-
Using Acid Hydrolysis:
-
Treat the N-(3-cyanopropyl)phthalimide with a strong acid, such as concentrated hydrochloric acid or sulfuric acid.[6]
-
Heat the mixture at reflux for an extended period (can be >8 hours) to hydrolyze both the imide and the nitrile group, which would lead to 4-aminobutyric acid. To selectively obtain the aminonitrile, milder acidic conditions or alternative deprotection methods are required, though the hydrazine method is generally preferred for this reason.
-
Reductive Amination of Succinonitrile
Reductive amination, in this context, refers to the selective catalytic hydrogenation of one of the nitrile groups of succinonitrile to a primary amine. This method is often favored for its high yields and atom economy.[1] The key challenge lies in controlling the reaction to prevent the reduction of both nitrile groups, which would yield 1,4-diaminobutane.[1]
Experimental Protocol
Catalytic Hydrogenation of Succinonitrile
-
In a high-pressure autoclave, charge succinonitrile (1.0 equivalent) and a suitable solvent, such as ethanol or a mixture of ethanol and ammonia.
-
Add a catalytic amount of a hydrogenation catalyst. Raney Nickel is a common choice, though rhodium-based catalysts can also be employed for higher selectivity. The catalyst loading is typically 5-10% by weight of the succinonitrile.
-
Seal the reactor and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (typically 30-50 atm).
-
Heat the reaction mixture to a temperature between 50-100°C with vigorous stirring.
-
Monitor the reaction progress by measuring hydrogen uptake or by analyzing samples using gas chromatography (GC).
-
Once the desired conversion is reached, cool the reactor, vent the hydrogen gas, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent can be removed under reduced pressure to yield the crude 4-aminobutyronitrile. Further purification can be achieved by distillation or crystallization of a salt.
Comparative Analysis
Reaction Mechanism and Selectivity:
The Gabriel synthesis proceeds through a well-defined SN2 mechanism, which inherently produces only the primary amine, thus avoiding over-alkylation products.[3] The phthalimide group acts as a protecting group for the amine.[4] The final deprotection step, especially with hydrazine, is generally efficient.[2]
Reductive amination of succinonitrile involves the stepwise reduction of the nitrile groups on a catalyst surface. Achieving high selectivity for the mono-amine, 4-aminobutyronitrile, is dependent on the catalyst, solvent, temperature, and pressure.[1] Over-reduction to 1,4-diaminobutane is the primary side reaction that needs to be minimized. The presence of ammonia in the reaction medium can help to suppress the formation of secondary amines.
Yield and Purity:
Both methods can provide good to excellent yields of 4-aminobutyronitrile. The Gabriel synthesis typically offers yields in the range of 65-85%, with the main impurity being the phthalic acid or phthalhydrazide byproduct, which is generally easy to remove by filtration.[2] Reductive amination can achieve higher yields, often between 70-90%, but the purity of the final product is highly dependent on the selectivity of the catalytic system.[1]
Scalability and Safety:
The Gabriel synthesis is a well-established and scalable process. However, the use of high temperatures and strong acids or bases in the hydrolysis step can be a concern for large-scale production.[5] Hydrazine is also a toxic reagent that requires careful handling.
Reductive amination via catalytic hydrogenation is a common industrial process and is highly scalable. The main safety considerations are the handling of flammable hydrogen gas under high pressure and the pyrophoric nature of some catalysts like Raney Nickel.
Conclusion
The choice between Gabriel synthesis and reductive amination for the preparation of 4-aminobutyronitrile depends on several factors, including the available starting materials, the scale of the synthesis, and the desired purity of the final product.
The Gabriel synthesis is a robust and reliable method for producing primary amines with high purity, especially when avoiding over-alkylation is a primary concern. Its main drawbacks are the relatively harsh conditions required for the deprotection step and the generation of a stoichiometric amount of phthalate byproduct.
Reductive amination of succinonitrile offers a more atom-economical and potentially higher-yielding route with milder reaction conditions. However, it requires careful optimization of the catalytic system to achieve high selectivity for the desired mono-amine and involves the handling of high-pressure hydrogen.
For laboratory-scale synthesis where high purity is critical and the starting alkyl halide is readily available, the Gabriel synthesis is an excellent choice. For larger-scale industrial production where factors like atom economy, yield, and milder conditions are more pressing, reductive amination is likely the more advantageous approach, provided a selective catalytic process is established.
References
- 1. benchchem.com [benchchem.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Validating the Structure of 4-Phthalimidobutyronitrile: An Elemental Analysis Comparison Guide
For researchers, scientists, and professionals in drug development, rigorous structural validation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of elemental analysis as a fundamental technique for validating the empirical formula of 4-Phthalimidobutyronitrile. We present supporting experimental data, detailed protocols, and a comparative look at alternative analytical methods.
Unveiling the Elemental Fingerprint of this compound
Elemental analysis provides a quantitative determination of the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This data is crucial for confirming the empirical formula derived from a proposed chemical structure. For this compound, with a molecular formula of C₁₂H₁₀N₂O₂, the theoretical elemental composition serves as the benchmark for experimental validation.
Table 1: Elemental Composition of this compound
| Element | Theoretical Percentage (%) | Hypothetical Experimental Percentage (%) | Deviation (%) |
| Carbon (C) | 67.28 | 67.15 | -0.13 |
| Hydrogen (H) | 4.71 | 4.75 | +0.04 |
| Nitrogen (N) | 13.08 | 13.01 | -0.07 |
The hypothetical experimental data presented in Table 1 showcases a typical result for a high-purity sample. The deviations from the theoretical values are well within the widely accepted tolerance of ±0.4% for publication in scientific journals, thus validating the proposed molecular formula.[1][2]
The Experimental Backbone: Protocol for Elemental Analysis
The validation of this compound's structure through elemental analysis relies on a meticulous experimental procedure. The most common method is combustion analysis.[3][4]
Objective: To determine the weight percentage of Carbon, Hydrogen, and Nitrogen in a sample of this compound.
Materials and Instrumentation:
-
This compound sample (2-3 mg, accurately weighed)
-
Microanalytical balance
-
Elemental Analyzer (e.g., CHN analyzer)
-
Tin or silver capsules for sample encapsulation
-
High-purity helium and oxygen
-
Reference standards (e.g., acetanilide)
Procedure:
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy of the instrument's detectors.
-
Sample Preparation: Accurately weigh 2-3 mg of the dried this compound sample into a tin or silver capsule using a microanalytical balance. The sample must be homogenous and free of solvent residues.
-
Combustion: Introduce the encapsulated sample into the combustion chamber of the elemental analyzer, which is heated to a high temperature (typically 900-1000°C) in an oxygen-rich environment. This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).
-
Reduction and Separation: The combustion products are then passed through a reduction chamber to convert any nitrogen oxides to N₂. The mixture of gases (CO₂, H₂O, and N₂) is subsequently separated, typically using a gas chromatography column.
-
Detection: The separated gases are detected by a thermal conductivity detector (TCD). The detector response for each gas is proportional to its concentration.
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector signals and the initial sample weight. The results are then compared against the theoretical values for C₁₂H₁₀N₂O₂.
Visualizing the Validation Workflow
The logical flow of validating a chemical structure using elemental analysis can be represented as follows:
Caption: Workflow for the validation of this compound's structure.
A Broader Perspective: Alternative Analytical Techniques
While elemental analysis is a powerful tool for determining the empirical formula, a comprehensive structural elucidation often requires complementary analytical techniques.
Table 2: Comparison of Elemental Analysis with Other Analytical Methods
| Technique | Information Provided | Advantages | Limitations |
| Elemental Analysis | Percentage composition of C, H, N, S, O.[3][4] | Fast, simple, and inexpensive for purity and formula determination.[3] | Provides no information about the molecular weight, connectivity of atoms, or stereochemistry. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity; High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula. | Isomers cannot be distinguished; can be destructive. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the molecular structure, including the connectivity and chemical environment of atoms (¹H, ¹³C). | Non-destructive; provides definitive structural information. | Requires larger sample amounts; can be expensive and time-consuming. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and non-destructive. | Provides limited information about the overall molecular structure. |
| X-ray Crystallography | The absolute three-dimensional structure of a crystalline compound. | Provides unambiguous structural proof. | Requires a single, high-quality crystal, which can be difficult to obtain. |
In modern drug discovery and chemical research, a combination of these techniques is typically employed for the unequivocal identification and characterization of a new chemical entity. Elemental analysis remains a fundamental and cost-effective first step in this comprehensive validation process.
References
A Comparative Guide to the X-ray Crystallography of N-Substituted Phthalimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystallographic data of various N-substituted phthalimide derivatives, supported by experimental data from published research. Phthalimides are a crucial class of compounds in medicinal chemistry and materials science, and understanding their three-dimensional structure through X-ray crystallography is fundamental to elucidating their structure-activity relationships and designing new molecules with tailored properties.
Comparative Crystallographic Data
The solid-state conformation and crystal packing of N-substituted phthalimide derivatives are influenced by the nature of the substituent on the nitrogen atom. The following table summarizes key crystallographic parameters for a selection of these derivatives, offering a clear comparison of their unit cell dimensions and crystal symmetries.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| N-m-tolyl phthalimide | C₁₅H₁₁NO₂ | Monoclinic | Cc | 8.54(1) | 19.89(2) | 7.59(1) | 114.53(1) | 1173(2) | 4 |
| N-(p-tolyl)tetrachlorophthalimide | C₁₅H₇Cl₄NO₂ | Orthorhombic | Cmca | 6.906(4) | 25.191(13) | 17.020(9) | 90 | 2960.3 | 8 |
| N-Benzylphthalimide | C₁₅H₁₁NO₂ | Monoclinic | P2₁/c | 11.4545(3) | 6.8926(2) | 15.7766(5) | 106.373(3) | 1193.91(6) | 4 |
| N-(2-Pyridylmethyl)phthalimide | C₁₄H₁₀N₂O₂ | Monoclinic | P2₁/n | 11.7734(18) | 14.239(2) | 7.0698(11) | 106.373(3) | 1137.1(3) | 4 |
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of the crystal structures summarized above generally follows a standardized experimental workflow. The protocol detailed below is a synthesized methodology based on common practices in the field.
Crystal Growth and Selection
High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for growing crystals of N-substituted phthalimide derivatives is slow evaporation from a suitable solvent or solvent mixture, such as ethanol and toluene.
-
Procedure: A supersaturated solution of the purified compound is prepared in an appropriate solvent. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.
-
Selection: Suitable crystals, typically with dimensions of 0.1-0.4 mm in at least two dimensions, are selected under a microscope. The chosen crystal should be transparent, have well-defined faces, and be free of cracks or other defects.
Data Collection
Data collection is performed using a single-crystal X-ray diffractometer, commonly equipped with a CCD area detector and using Mo Kα radiation.
-
Mounting: The selected crystal is mounted on a goniometer head.
-
Unit Cell Determination: A preliminary set of diffraction frames is collected to determine the unit cell parameters and the orientation matrix of the crystal.
-
Data Collection Strategy: A full sphere or hemisphere of diffraction data is collected by rotating the crystal through a series of small angular increments. The data is typically collected at a controlled temperature, often low temperatures like 100 K, to minimize thermal vibrations.
Data Reduction and Structure Solution
The raw diffraction data is processed to yield a set of structure factors.
-
Integration: The intensities of the collected reflections are integrated and corrected for Lorentz and polarization effects.
-
Absorption Correction: An absorption correction is applied to account for the absorption of X-rays by the crystal.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
Structure Refinement
The initial structural model is refined to best fit the experimental data.
-
Least-Squares Refinement: The atomic coordinates and displacement parameters are refined using a full-matrix least-squares method.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Final Model: The refinement is complete when the crystallographic R-factor converges to a low value, indicating a good agreement between the observed and calculated structure factors.
Visualizing the Workflow
The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of an N-substituted phthalimide derivative.
Caption: Experimental and computational workflow for X-ray crystallography.
Comparative study of different methods for GABA synthesis
A Comparative Guide to the Synthesis of Gamma-Aminobutyric Acid (GABA)
Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, is of significant interest to researchers, scientists, and drug development professionals for its therapeutic potential. This guide provides a comparative analysis of the principal methods for GABA synthesis: chemical synthesis, microbial fermentation, and enzymatic synthesis. The performance of these methods is evaluated based on experimental data, and detailed protocols for key experiments are provided.
Comparative Performance of GABA Synthesis Methods
The selection of a GABA synthesis method depends on various factors, including desired yield, purity, cost, and environmental impact. Below is a summary of quantitative data from various studies to facilitate a direct comparison.
| Synthesis Method | Key Catalyst/Organism | Substrate | Yield | Purity (%) | Productivity | Reference |
| Chemical Synthesis | ||||||
| Ring-opening of pyrrolidone | Concentrated Sulfuric Acid | Pyrrolidone | 70.7% (molar conversion) | 99.2 | Not Reported | [1] |
| Microbial Fermentation | ||||||
| Lactobacillus brevis | Whole-cell | Deoiled cottonseed cake | 19.7 mg/g of substrate | Not Reported | Not Reported | [2] |
| Lactobacillus plantarum FNCC 260 | Whole-cell | Monosodium Glutamate (MSG) | 1226.5 mg/L | Not Reported | Not Reported | [3] |
| Engineered Escherichia coli | Whole-cell (overexpressing gadA, gadB, gadC) | Monosodium Glutamate (MSG) | 19.79 g/L | Not Reported | Not Reported | [4] |
| Engineered Escherichia coli | Whole-cell (overexpressing gadz11 from Bacillus sp.) | L-Glutamate & L-MSG | 206.2 g/L | Not Reported | 117.8 g/L/h | [5] |
| Engineered Corynebacterium glutamicum | Whole-cell (expressing GAD from E. coli) | Glucose | 42.5 g/L | Not Reported | Not Reported | [6] |
| Enzymatic Synthesis | ||||||
| Recombinant Glutamate Decarboxylase (GAD) from L. plantarum | Purified Enzyme | Monosodium Glutamate (MSG) | 5-fold higher than fermentation | Not Reported | Not Reported | [3] |
| Recombinant GAD from Bacillus spp. | Whole-cell biocatalyst | L-Glutamate | 1.64 kg/L (accumulated over 17 batches) | >98% (molar conversion) | Not Reported | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding and replicating GABA synthesis methods.
GABA Biosynthesis Pathway (GABA Shunt)
The primary biological route for GABA synthesis is the GABA shunt, which bypasses two steps of the tricarboxylic acid (TCA) cycle. The key enzyme in this pathway is glutamate decarboxylase (GAD), which converts glutamate to GABA.
Caption: The GABA Shunt pathway illustrating the conversion of glutamate to GABA.
General Workflow for Microbial GABA Production
Microbial fermentation is a common method for producing GABA. The following diagram outlines a typical experimental workflow.
Caption: A generalized workflow for producing GABA through microbial fermentation.
Chemical Synthesis of GABA from Pyrrolidone
Chemical synthesis offers a direct route to GABA. The ring-opening of pyrrolidone is one such method.
Caption: Workflow for the chemical synthesis of GABA via the ring-opening of pyrrolidone.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
Chemical Synthesis: Ring-Opening of Pyrrolidone
This protocol is based on the method described in a patent for the chemical synthesis of GABA.[1]
Materials:
-
Pyrrolidone
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Calcium hydroxide (Ca(OH)₂)
-
Reaction kettle with reflux condenser
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
In a reaction kettle, combine pyrrolidone, concentrated sulfuric acid, and water in a molar ratio of 1:(0.3-0.7):(3-5).
-
Heat the mixture to 100-120°C and maintain reflux for 3-6 hours.
-
After the reaction is complete, cool the mixture and neutralize it with calcium hydroxide.
-
Filter the mixture to remove the precipitated calcium sulfate.
-
Concentrate the filtrate using a rotary evaporator.
-
Allow the concentrated solution to cool and crystallize to obtain GABA.
-
Collect the crystals by filtration and dry them.
Microbial Fermentation: Lactobacillus plantarum
This protocol is a generalized procedure based on studies of GABA production using Lactobacillus species.[3][8]
Materials:
-
Lactobacillus plantarum strain (e.g., FNCC 260)
-
MRS (de Man, Rogosa and Sharpe) broth
-
Monosodium glutamate (MSG)
-
Pyridoxal 5'-phosphate (PLP) (optional cofactor)
-
Incubator
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Inoculum Preparation: Culture the L. plantarum strain in MRS broth at 37°C for 24 hours.
-
Fermentation: Inoculate fresh MRS broth supplemented with a specific concentration of MSG (e.g., 100 mM) with the prepared inoculum (e.g., 2% v/v). PLP can be added to the medium to potentially enhance GAD activity.
-
Incubation: Incubate the culture at the optimal temperature (e.g., 37°C) for a specified duration (e.g., 60-108 hours). The pH may be controlled during fermentation to optimize GABA production.
-
Harvesting: After incubation, centrifuge the culture to separate the bacterial cells from the supernatant.
-
GABA Quantification: Analyze the GABA concentration in the supernatant using an HPLC system after appropriate derivatization.
Enzymatic Synthesis: Recombinant Glutamate Decarboxylase (GAD)
This protocol describes the use of a purified recombinant GAD enzyme for GABA synthesis.[3][7]
Materials:
-
Purified recombinant GAD enzyme
-
L-glutamate or Monosodium Glutamate (MSG) solution
-
Pyridoxal 5'-phosphate (PLP)
-
Reaction buffer (e.g., citrate-phosphate buffer, pH 4.5)
-
Incubator or water bath
-
HPLC system for quantification
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the substrate (L-glutamate or MSG) dissolved in the reaction buffer. Add the cofactor PLP to the mixture.
-
Enzyme Addition: Add the purified recombinant GAD enzyme to the reaction mixture to initiate the conversion.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 1-6 hours).
-
Reaction Termination: Stop the reaction, for example, by heat inactivation of the enzyme.
-
GABA Quantification: Determine the concentration of GABA produced in the reaction mixture using HPLC analysis.
Conclusion
The choice of GABA synthesis method is a critical decision for researchers and industry professionals. Chemical synthesis can provide high purity and yield but may involve harsh conditions and generate chemical waste.[1] Microbial fermentation offers a more environmentally friendly approach and can utilize renewable resources, with engineered strains showing remarkably high productivity.[4][5][6] Enzymatic synthesis provides high specificity and can lead to high conversion rates, avoiding the complexities of cell cultivation and downstream processing.[3][7] The data and protocols presented in this guide offer a foundation for selecting and optimizing a GABA synthesis strategy tailored to specific research or production needs.
References
- 1. CN102126971A - Preparation method of gamma-aminobutyric acid - Google Patents [patents.google.com]
- 2. 2-Pyrrolidone synthesis from γ-aminobutyric acid produced by Lactobacillus brevis under solid-state fermentation utilizing toxic deoiled cottonseed cake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient production of γ-aminobutyric acid using engineered Escherichia coli whole-cell catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of γ-Aminobutyrate (GABA) in Recombinant Corynebacterium glutamicum by Expression of Glutamate Decarboxylase Active at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of three glutamate decarboxylases from Bacillus spp. for efficient γ-aminobutyric acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of Gamma-Aminobutyric Acid (GABA) by Lactiplantibacillus plantarum in Fermented Food Production - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of 4-Phthalimidobutyronitrile: A Comparative Guide to HPLC and Alternative Methods
For researchers and professionals in drug development, ensuring the purity of chemical intermediates like 4-Phthalimidobutyronitrile is critical for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as a primary method for purity analysis, supported by detailed experimental protocols. Furthermore, it explores alternative and complementary analytical techniques, offering a multi-faceted strategy for comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC) for Primary Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for separating and quantifying non-volatile organic molecules, making it highly suitable for assessing the purity of this compound.[1][2] Its high resolution allows for the effective separation of the main compound from structurally similar impurities that may arise during synthesis.
Common organic impurities can originate from starting materials, by-products of the reaction, or degradation of the final product.[3][4] For this compound, potential impurities include unreacted starting materials such as phthalic anhydride or 4-aminobutyronitrile, and by-products from side reactions.
Detailed Experimental Protocol: Reversed-Phase HPLC Method
This section details a robust RP-HPLC method for the purity analysis of this compound.
-
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of aromatic and nitrile-containing compounds.[2]
-
-
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
3. Detection:
-
Detector: UV Detector.
-
Wavelength: 220 nm.
-
-
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]
-
Injection Volume: 10 µL.
-
-
5. Data Analysis:
Alternative and Complementary Analytical Techniques
While HPLC is excellent for detecting non-volatile impurities, a comprehensive purity profile often requires complementary techniques to identify and quantify other potential contaminants.[2]
-
Gas Chromatography (GC): GC is the preferred method for analyzing volatile and semi-volatile organic compounds.[6] In the context of this compound purity analysis, GC is invaluable for the detection and quantification of residual solvents used during synthesis and purification.[2] Common solvents might include toluene, DMF, or alcohols.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful technique for determining the absolute purity of a compound without needing a reference standard of the analyte itself.[2][3] The method relies on comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known concentration and purity.[1][7] This makes qNMR an excellent orthogonal technique to verify the purity value obtained by HPLC.[2][8]
Comparative Data Summary
The following table summarizes hypothetical purity assessment data for a single batch of this compound, illustrating how different techniques provide a comprehensive quality profile.
| Analytical Technique | Parameter Measured | Result | Interpretation |
| HPLC-UV | Relative Purity (Area %) | 99.6% | High purity with respect to non-volatile, UV-active impurities. |
| Impurity A (Starting Material) | 0.25% | Trace amount of unreacted starting material detected. | |
| Unknown Impurity | 0.15% | A minor, unidentified by-product is present. | |
| GC-FID | Residual Toluene | 150 ppm | Residual solvent from synthesis is below typical ICH limits. |
| Residual DMF | Not Detected | The high-boiling point solvent has been effectively removed. | |
| Quantitative ¹H-NMR | Absolute Purity (Mass %) | 99.2% | Provides an absolute purity value, confirming high quality. The slightly lower value accounts for non-UV active impurities and residual solvents. |
Workflow for Comprehensive Purity Assessment
A systematic workflow ensures that all potential impurities are assessed, leading to a reliable and comprehensive purity determination.
Caption: Workflow for the comprehensive purity assessment of this compound.
Conclusion
For a robust and reliable purity assessment of this compound, a multi-technique approach is recommended. While HPLC serves as the primary tool for quantifying related substances and non-volatile impurities, it should be complemented by GC for the analysis of residual solvents and qNMR for an independent, absolute purity determination. This integrated strategy provides a comprehensive quality profile, ensuring the suitability of the intermediate for its intended use in research and pharmaceutical development.
References
- 1. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. emerypharma.com [emerypharma.com]
- 4. GCMS Section 6.17 [people.whitman.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. pub H-BRS | Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS [pub.h-brs.de]
- 7. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 8. youtube.com [youtube.com]
A Spectroscopic Comparison of 4-Phthalimidobutyronitrile and Its Precursors: A Guide for Researchers
A detailed spectroscopic analysis of 4-Phthalimidobutyronitrile alongside its precursors, phthalimide and 4-bromobutyronitrile, provides a comprehensive dataset for researchers in drug development and organic synthesis. This guide presents a comparative overview of their characteristic FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data, supported by detailed experimental protocols.
The synthesis of this compound is a common procedure in medicinal chemistry, often serving as a key intermediate in the formation of more complex molecules. A thorough understanding of its spectroscopic properties, in comparison to its starting materials, is crucial for reaction monitoring, purity assessment, and structural confirmation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors, phthalimide and 4-bromobutyronitrile.
Table 1: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | C≡N Stretch | C-N Stretch | Aromatic C-H Stretch | Aliphatic C-H Stretch | C-Br Stretch |
| Phthalimide | ~1774, ~1740 | - | ~1307 | ~3050-3100 | - | - |
| 4-Bromobutyronitrile | - | ~2250 | - | - | ~2880-2970 | ~560-650 |
| This compound | ~1770, ~1710 | ~2245 | ~1395 | ~3050-3100 | ~2870-2950 | - |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the spectrometer used.
Table 2: ¹H NMR Spectroscopic Data (ppm)
| Compound | Aromatic Protons | -CH₂-N- | -CH₂-Br | -CH₂-CH₂-CN | -CH₂-CN | Solvent |
| Phthalimide | ~7.85 (m, 4H) | - | - | - | - | DMSO-d₆ |
| 4-Bromobutyronitrile | - | - | ~3.55 (t, 2H) | ~2.25 (m, 2H) | ~2.65 (t, 2H) | CDCl₃ |
| This compound | ~7.80-7.90 (m, 4H) | ~3.80 (t, 2H) | - | ~2.10 (m, 2H) | ~2.45 (t, 2H) | CDCl₃ |
Note: Chemical shifts are reported in ppm relative to a TMS internal standard. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).
Table 3: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C=O | Aromatic C | C≡N | -CH₂-N- | -CH₂-Br | -CH₂-CH₂-CN | -CH₂-CN | Solvent |
| Phthalimide | ~168 | ~123, ~132, ~135 | - | - | - | - | - | DMSO-d₆ |
| 4-Bromobutyronitrile | - | - | ~119 | - | ~32 | ~28 | ~17 | CDCl₃ |
| This compound | ~168 | ~123, ~132, ~134 | ~119 | ~37 | - | ~26 | ~15 | CDCl₃ |
Note: Chemical shifts are reported in ppm relative to a TMS internal standard.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| Phthalimide | 147 | 104, 76, 50 |
| 4-Bromobutyronitrile | 147/149 (Br isotopes) | 68, 41 |
| This compound | 214 | 160, 147, 130, 104, 76 |
Experimental Protocols
Synthesis of this compound
This synthesis is a typical example of the Gabriel synthesis of primary amines, where phthalimide acts as a protected form of ammonia.
Materials:
-
Potassium Phthalimide
-
4-Bromobutyronitrile
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1 equivalent) in anhydrous DMF.
-
Add 4-bromobutyronitrile (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing ice-water to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol or a similar suitable solvent to obtain pure this compound.
Spectroscopic Analysis
-
FT-IR Spectroscopy: Spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. Solid samples were analyzed directly using the attenuated total reflectance (ATR) technique. Liquid samples were analyzed as a thin film between NaCl plates.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
Mass Spectrometry: Mass spectra were obtained using an Agilent 7890B GC system coupled to a 5977A MSD. Electron ionization (EI) was used at 70 eV.
Synthetic Pathway and Analytical Workflow
The following diagrams illustrate the synthesis of this compound and the general workflow for its spectroscopic analysis.
Caption: Synthesis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Evaluating the efficiency of different deprotection methods for phthalimides
A Comparative Guide to Phthalimide Deprotection Methods for Researchers
For chemists and professionals in drug development, the selection of an appropriate deprotection strategy for phthalimides is a critical step that can significantly impact yield, purity, and stereochemical integrity of the final amine product. This guide provides an objective comparison of common deprotection methods, supported by experimental data from the literature, to aid in making an informed choice for your specific application.
Data Presentation: A Comparative Overview
The efficiency of phthalimide deprotection is highly dependent on the substrate and the chosen methodology. Below is a summary of quantitative data for various methods, highlighting the reagents, conditions, and reported yields. It is important to note that a direct comparison is challenging due to the variety of substrates and reaction scales reported in the literature.
| Deprotection Method | Reagent(s) & Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Substrate/Notes |
| Hydrazinolysis | Hydrazine hydrate / THF | Room Temp. | 4 | 70-85 | Phthalimide-protected polyethylene glycol.[1] |
| (Ing-Manske) | Hydrazine hydrate / Ethanol | Reflux | - | - | General procedure, often provides good yields.[2] |
| Hydrazine hydrate, NaOH / - | - | 1.6 | 80 | N-phenylphthalimide. Addition of NaOH reduces reaction time from 5.3h.[3] | |
| Reductive Cleavage | 1. NaBH₄ / 2-Propanol:H₂O (6:1) 2. Acetic acid | Room Temp. 80 | 24 2 | High | A wide variety of substituted phthalimides. Noted for being exceptionally mild and preventing racemization.[4][5] |
| Aminolysis | Ethylenediamine / Isopropanol | Room Temp. | - | - | Solid-phase synthesis, considered a mild alternative to hydrazine.[6] |
| Ethylenediamine | 90 | 34 | 80 (over 3 steps) | For a complex lipooligosaccharide precursor.[7] | |
| 40% aq. Methylamine | Room Temp. | Overnight | 92-95 | For the synthesis of Amlodipine free base.[8] | |
| Ammonium hydroxide/Methylamine (AMA) | - | 0.17 (10 min) | High | Fast deprotection for oligonucleotide synthesis. | |
| Acidic Hydrolysis | 20-30% HCl or H₂SO₄ | Reflux | Several hours to days | Variable | Harsh conditions, may not be suitable for sensitive substrates.[2] |
| Basic Hydrolysis | aq. NaOH or KOH | Reflux | Several hours | Variable | Can be incomplete, yielding the phthalamic acid intermediate.[2] |
Experimental Protocols
Detailed methodologies for the key deprotection methods are provided below. Researchers should adapt these protocols based on the specific characteristics of their substrate.
Hydrazinolysis (Ing-Manske Procedure)
This is one of the most common methods for phthalimide deprotection.[2]
-
Reagents:
-
N-substituted phthalimide
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (or other suitable alcohol like methanol)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
-
Procedure:
-
Dissolve the N-substituted phthalimide in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (typically 1.5 to 10 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature. A precipitate of phthalhydrazide will form.
-
Acidify the mixture with hydrochloric acid to ensure complete precipitation of the phthalhydrazide.
-
Filter the mixture to remove the precipitate.
-
Make the filtrate basic with a sodium hydroxide solution to liberate the free amine.
-
Extract the amine with a suitable organic solvent.
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the amine as required.
-
Reductive Deprotection with Sodium Borohydride
This method is particularly advantageous for substrates sensitive to racemization.[4][5]
-
Reagents:
-
N-substituted phthalimide
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Water
-
Glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask, dissolve the N-substituted phthalimide in a 6:1 mixture of 2-propanol and water.
-
Add an excess of sodium borohydride to the stirred solution at room temperature.
-
Stir the reaction for approximately 24 hours, monitoring by TLC for the consumption of the starting material.
-
Carefully add glacial acetic acid to the reaction mixture until the foaming subsides.
-
Heat the mixture to 80°C for 2 hours to induce lactonization and release of the primary amine.
-
The workup typically involves an extractive procedure to remove the phthalide byproduct and isolate the amine.
-
Deprotection using Ethylenediamine
This method offers a milder alternative to hydrazinolysis and is suitable for solid-phase synthesis.[6]
-
Reagents:
-
N-substituted phthalimide
-
Ethylenediamine
-
An appropriate solvent (e.g., isopropanol, ethanol, THF)
-
-
Procedure:
-
Dissolve the N-substituted phthalimide in the chosen solvent.
-
Add a large excess of ethylenediamine.
-
The reaction can be carried out at room temperature or heated to reflux to increase the rate. Monitor the reaction by TLC.
-
Upon completion, the solvent and excess ethylenediamine are removed under reduced pressure.
-
The resulting residue can be purified by extraction or chromatography to isolate the desired amine.
-
Mandatory Visualization
The following diagrams illustrate the generalized workflows for the described phthalimide deprotection methods.
Caption: Generalized workflows for phthalimide deprotection.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 6. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soci.org [soci.org]
- 8. trilinkbiotech.com [trilinkbiotech.com]
Safety Operating Guide
Safe Disposal of 4-Phthalimidobutyronitrile: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-Phthalimidobutyronitrile are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, grounded in established safety protocols.
I. Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified as a self-reactive chemical and is harmful if swallowed or inhaled.[1] It is also toxic to aquatic life, with long-lasting effects.[1] Adherence to safety precautions is non-negotiable.
Summary of Hazards and Required Precautions:
| Hazard Classification | GHS Hazard Statements | Recommended Personal Protective Equipment (PPE) | Handling and Storage Precautions |
| Self-reactive chemicals (Type C)[1] | H242: Heating may cause a fire[1] | Flame retardant antistatic protective clothing[2] | Keep away from heat, sparks, open flames, and hot surfaces.[1] Store in a well-ventilated, cool place.[1] |
| Acute toxicity, Oral (Category 4)[1] | H302: Harmful if swallowed[1] | Protective gloves, eye protection, face protection[1] | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[1] |
| Acute toxicity, Inhalation (Category 4)[1] | H332: Harmful if inhaled[1] | Use only outdoors or in a well-ventilated area.[1] Approved respirator (e.g., NIOSH/MSHA or EN 136) for large scale use.[3] | Avoid breathing dust. Work under a hood.[1] |
| Short-term (acute) aquatic hazard (Category 2)[1] | H401: Toxic to aquatic life[1] | N/A | Avoid release to the environment. Do not let product enter drains.[1][4] |
| Long-term (chronic) aquatic hazard (Category 3)[1] | H412: Harmful to aquatic life with long lasting effects[1] | N/A | Avoid release to the environment.[1] |
II. Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
Methodology for Spill Cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the danger area. Ensure adequate ventilation.[1][4]
-
Control Ignition Sources: Remove all sources of ignition from the area.[4]
-
Personal Protection: Don appropriate PPE, including protective gloves, eye/face protection, and a lab coat. For larger spills, a respirator may be necessary.[1][4]
-
Containment: Cover drains to prevent the chemical from entering the sewer system.[1]
-
Cleanup:
-
Disposal: Dispose of the collected material and any contaminated cleaning supplies as hazardous waste in accordance with institutional and local regulations.[1]
III. Proper Disposal Procedure for this compound
Disposal of this compound must be handled through an approved waste disposal plant.[1] Do not dispose of this chemical via evaporation, sewer, or regular trash.[5][6]
Step-by-Step Disposal Plan:
-
Waste Identification: At the point it is no longer needed, this compound must be managed as a hazardous waste.[7]
-
Container Selection:
-
Labeling:
-
Waste Accumulation and Storage:
-
Keep the waste container closed at all times, except when adding waste.[5][8]
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Segregate the container from incompatible materials, such as oxidizers or caustics.[6] Use secondary containment, like a plastic bin, to prevent spills.[5][6]
-
-
Disposal of Empty Containers:
-
Thoroughly empty the original container of all contents.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[5][7]
-
For a container that held a toxic chemical, the first three rinses must be collected as hazardous waste.[5]
-
After triple-rinsing and air-drying, the container may be disposed of in the regular trash or reused for compatible waste.[7]
-
-
Requesting Waste Pickup:
-
Once the waste container is full or ready for disposal, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.se [fishersci.se]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. nswai.org [nswai.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. mtu.edu [mtu.edu]
Essential Safety and Logistical Information for Handling 4-Phthalimidobutyronitrile
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for 4-Phthalimidobutyronitrile.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the known hazards of structurally similar compounds, including nitriles and phthalimides. It is imperative to treat this compound with caution and handle it in a controlled laboratory environment.
Hazard Assessment and Key Considerations
-
Nitriles: Can be toxic if inhaled, ingested, or absorbed through the skin. Some nitriles can release hydrogen cyanide upon decomposition or metabolism.
-
Phthalimides: May cause irritation to the skin, eyes, and respiratory tract.
Therefore, a conservative approach to handling, including stringent adherence to PPE protocols and containment measures, is essential.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Nitrile Gloves | Nitrile gloves offer good resistance to a wide range of chemicals, including many solvents that may be used with this compound.[1][2][3][4][5] They are also a suitable alternative for individuals with latex allergies. Double gloving is recommended when handling the pure compound or concentrated solutions. |
| Eye Protection | Safety Goggles or Safety Glasses with Side Shields | Essential to protect against splashes or airborne particles of the solid compound. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect street clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | A respirator with an appropriate cartridge for organic vapors and particulates should be used when handling the powder outside of a certified chemical fume hood, or if there is a risk of aerosolization. |
| Foot Protection | Closed-toe Shoes | Required in all laboratory settings to protect against spills. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls:
-
All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Weighing and Aliquoting:
-
Solution Preparation:
-
Add the solid this compound to the solvent slowly and stir to dissolve.
-
If the solvent is volatile, ensure adequate ventilation and eliminate all potential ignition sources.
-
-
During Use:
-
Keep all containers of this compound and its solutions clearly labeled with the chemical name, concentration, and date of preparation.
-
Avoid contact with skin and eyes. If contact occurs, follow the first aid procedures outlined below.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[8][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
-
Spills:
-
Minor Spill (Solid): Gently cover the spill with a damp paper towel to avoid raising dust.[2] Carefully scoop the material into a labeled waste container. Clean the area with soap and water.
-
Minor Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a labeled waste container. Clean the spill area with a suitable solvent, followed by soap and water.
-
Major Spill: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.[13][14]
-
Collect solid waste (e.g., contaminated paper towels, gloves, disposable labware) in a designated, labeled, and sealed hazardous waste container.[15]
-
Collect liquid waste in a compatible, leak-proof, and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[13] List any solvents present in liquid waste.
-
-
Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[13]
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemkleancorp.com [chemkleancorp.com]
- 2. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 3. umanitoba.ca [umanitoba.ca]
- 4. earthsafeppe.com [earthsafeppe.com]
- 5. Spill/Emergency Planning | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. Powder Handling - AirClean Systems [aircleansystems.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 9. gloves.com [gloves.com]
- 10. blog.cleanspaceproject.com [blog.cleanspaceproject.com]
- 11. Handling Chemicals | Wittenberg University [wittenberg.edu]
- 12. reagent.co.uk [reagent.co.uk]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. oshe.uthm.edu.my [oshe.uthm.edu.my]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
